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Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-(Butan-2-yl)-4-ethoxyaniline

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the secondary amine, N-(Butan-2-yl)-4-ethoxyaniline. The synthesis is achieved through a robust and widely applicab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the secondary amine, N-(Butan-2-yl)-4-ethoxyaniline. The synthesis is achieved through a robust and widely applicable method: reductive amination of 4-ethoxyaniline with 2-butanone, utilizing sodium borohydride as the reducing agent. This document outlines a detailed, step-by-step experimental protocol, delving into the mechanistic underpinnings and the rationale behind the choice of reagents and reaction conditions. Furthermore, a thorough guide to the characterization of the synthesized compound is presented, encompassing spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry (MS). Predicted spectral data and key fragmentation patterns are provided to serve as a benchmark for successful synthesis and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both practical instruction and a deeper understanding of the chemical principles involved.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are a pivotal class of compounds in medicinal chemistry and materials science. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, basicity, and receptor-binding affinity. N-(Butan-2-yl)-4-ethoxyaniline, the subject of this guide, incorporates a sec-butyl group, which can impart specific steric and electronic effects, making it a valuable scaffold for the development of novel bioactive molecules. The 4-ethoxy substituent further modifies the electronic nature of the aromatic ring, influencing its reactivity and potential biological interactions.

The synthesis of such secondary amines is most commonly and efficiently achieved through reductive amination. This powerful one-pot reaction combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1][2] This method is favored for its high yields, operational simplicity, and broad substrate scope.

This guide will provide a detailed protocol for the synthesis of N-(Butan-2-yl)-4-ethoxyaniline via this method, followed by a comprehensive analysis of its structural confirmation through modern analytical techniques.

Synthesis of N-(Butan-2-yl)-4-ethoxyaniline via Reductive Amination

The synthesis of N-(Butan-2-yl)-4-ethoxyaniline is predicated on the reductive amination of 4-ethoxyaniline with 2-butanone. This process involves two key stages: the formation of an imine intermediate followed by its reduction.

Mechanistic Rationale

The reaction commences with the nucleophilic attack of the primary amine (4-ethoxyaniline) on the electrophilic carbonyl carbon of 2-butanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. The resulting carbinolamine intermediate then undergoes dehydration to form a stable imine (a Schiff base).

In the second stage, a reducing agent, in this case, sodium borohydride (NaBH₄), is introduced. Sodium borohydride is a mild and selective reducing agent that readily reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.[3] It is crucial to use a reductant that does not readily reduce the starting ketone, allowing for a one-pot procedure.[3]

Reductive Amination Pathway 4-Ethoxyaniline 4-Ethoxyaniline Imine Formation Imine Formation 4-Ethoxyaniline->Imine Formation 2-Butanone 2-Butanone 2-Butanone->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate [H+], -H₂O Reduction Reduction Imine Intermediate->Reduction N-(Butan-2-yl)-4-ethoxyaniline N-(Butan-2-yl)-4-ethoxyaniline Reduction->N-(Butan-2-yl)-4-ethoxyaniline NaBH₄

Figure 1: Synthetic pathway for N-(Butan-2-yl)-4-ethoxyaniline.
Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate safety considerations.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)[4][5][6][7]

  • 2-Butanone (Methyl ethyl ketone)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyaniline (1.0 eq).

    • Dissolve the aniline in methanol (approximately 5 mL per gram of aniline).

    • Add 2-butanone (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude N-(Butan-2-yl)-4-ethoxyaniline by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization of N-(Butan-2-yl)-4-ethoxyaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Characterization Workflow Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation TLC TLC Purity Assessment->TLC HPLC HPLC Purity Assessment->HPLC ¹H NMR ¹H NMR Structural Elucidation->¹H NMR ¹³C NMR ¹³C NMR Structural Elucidation->¹³C NMR IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry

Figure 2: Analytical workflow for the characterization of N-(Butan-2-yl)-4-ethoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9d2HAr-H (ortho to -NH)
~6.6-6.8d2HAr-H (ortho to -OEt)
~3.9-4.1q2H-O-CH₂ -CH₃
~3.4-3.6m1H-NH-CH -(CH₃)(CH₂CH₃)
~3.2-3.4br s1H-NH -
~1.5-1.7m2H-CH₂-CH₂ -CH₃
~1.3-1.5t3H-O-CH₂-CH₃
~1.1-1.3d3H-NH-CH(CH₃ )(CH₂CH₃)
~0.8-1.0t3H-CH₂-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152-154Ar-C (C-OEt)
~142-144Ar-C (C-N)
~115-117Ar-CH (ortho to -NH)
~114-116Ar-CH (ortho to -OEt)
~63-65-O-CH₂ -CH₃
~52-54-NH-CH -(CH₃)(CH₂CH₃)
~29-31-CH₂-CH₂ -CH₃
~20-22-NH-CH(CH₃ )(CH₂CH₃)
~14-16-O-CH₂-CH₃
~10-12-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] For N-(Butan-2-yl)-4-ethoxyaniline, the key absorptions are expected to be:

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3450Medium, sharpN-H stretch (secondary amine)[9]
~3000-3100MediumAromatic C-H stretch
~2850-2970StrongAliphatic C-H stretch
~1600-1620StrongAromatic C=C stretch
~1500-1520StrongAromatic C=C stretch
~1230-1270StrongAryl-O stretch (asymmetric)
~1150-1180StrongC-N stretch (aromatic amine)[9]
~1030-1050StrongAryl-O stretch (symmetric)
~810-840Strongp-disubstituted benzene C-H bend

The presence of a single, sharp N-H stretching band is characteristic of a secondary amine.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(Butan-2-yl)-4-ethoxyaniline, the molecular formula is C₁₂H₁₉NO, and the molecular weight is approximately 193.29 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the intact molecule with one electron removed.

  • Alpha-Cleavage: A prominent fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[10][11] This would result in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 164, or the loss of a methyl radical (•CH₃) to give a fragment at m/z = 178. The most stable carbocation will be preferentially formed.

  • Loss of the sec-butyl group: Cleavage of the N-C bond can lead to the loss of the entire sec-butyl group, resulting in a fragment corresponding to the 4-ethoxyanilinium radical cation at m/z = 137.

  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring can also occur.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N-(Butan-2-yl)-4-ethoxyaniline via reductive amination. The provided experimental protocol, grounded in established chemical principles, offers a clear pathway for its preparation. Furthermore, the comprehensive characterization section, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, serves as a crucial reference for researchers to verify the successful synthesis and purity of the target compound. The methodologies and analytical data presented herein are intended to empower scientists in their pursuit of novel chemical entities with potential applications in drug discovery and beyond.

References

  • 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Molbase. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Supplementary Data. Royal Society of Chemistry. [Link]

  • N-sec-Butylaniline | C10H15N | CID 253532. PubChem. [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

  • Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. ScienceDirect. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • Figure 1 from The spectroscopic (FTIR, FT-IR gas phase and FT-Raman), first order hyperpolarizabilities, NMR analysis of 2,4-dichloroaniline by ab initio HF and density functional methods. Semantic Scholar. [Link]

  • IR: amines. University of Calgary. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • Title: Synthesis of Phenacetin New tricks: B2 and D2 New principles: using pipets to transfer liquids, pipet filtration Instrum. St. Olaf College. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 4-Ethoxyaniline | C8H11NO | CID 9076. PubChem. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Poly(o-phenetidine) — a soluble conducting polymer: synthesis, characterization and its uses. Scilit. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]

  • Preparation of p-phenetidine. PrepChem.com. [Link]

  • Studies on the Synthesis of P-Phenetidine and Its Reaction Mechanism I. J-STAGE. [Link]

  • Tables For Organic Structure Analysis. University of Alberta. [Link]

  • HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. SIELC Technologies. [Link]

  • CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine.
  • EP0782981A1 - Process for the manufacture of P-phenetidine.
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

  • p-Phenetidine. Lanxess. [Link]

  • N-ethyl-N-methyl-4-[1-(propylamino)ethyl]aniline. PubChem. [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

Sources

Exploratory

"N-(Butan-2-yl)-4-ethoxyaniline CAS number and IUPAC name"

The following technical guide details the chemical identity, synthesis, properties, and applications of N-(Butan-2-yl)-4-ethoxyaniline. Executive Summary N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of N-(Butan-2-yl)-4-ethoxyaniline.

Executive Summary

N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine) is a secondary aromatic amine primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical precursors (e.g., glycolic acid anilides) and as an antioxidant/antiozonant in polymer chemistry. It is a derivative of p-phenetidine (4-ethoxyaniline), characterized by the N-alkylation of the amine group with a sec-butyl moiety. This modification significantly alters its lipophilicity and boiling point compared to the parent compound.

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name N-(Butan-2-yl)-4-ethoxybenzenamine
Common Synonyms N-sec-butyl-p-phenetidine; N-(1-methylpropyl)-4-ethoxyaniline
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number Not widely listed in public registries (Often synthesized in situ or custom manufactured)
SMILES CCOC1=CC=C(NC(C)CC)C=C1
InChIKey XAROSYDTKRFVLL-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a p-ethoxybenzene ring (phenetidine core) substituted at the nitrogen atom with a chiral sec-butyl group. The presence of the electron-donating ethoxy group at the para position activates the ring, while the bulky sec-butyl group provides steric hindrance, enhancing stability against oxidative degradation relative to primary amines.

Physicochemical Properties[1][2][3][4]

  • Physical State: Oily liquid (at standard ambient temperature and pressure).

  • Boiling Point: >250 °C (Estimated).

    • Note: The parent compound, 4-ethoxyaniline, boils at ~250 °C. N-alkylation typically increases the boiling point. In industrial distillation protocols, 4-ethoxyaniline is distilled off from the crude mixture, leaving N-(butan-2-yl)-4-ethoxyaniline as the higher-boiling residue or subsequent distillate.

  • Solubility:

    • Soluble: Ethanol, Diethyl ether, Toluene, Acetone, Chloroform.

    • Insoluble: Water.

  • Density: ~0.98 – 1.02 g/cm³ (Estimated based on structural analogues).

Synthesis Protocol: Reductive Alkylation

The most robust industrial route for synthesizing N-(Butan-2-yl)-4-ethoxyaniline is the reductive alkylation of 4-ethoxynitrobenzene (or 4-ethoxyaniline) with 2-butanone (methyl ethyl ketone) in the presence of a hydrogenation catalyst.

Reaction Scheme

Reactants: 4-Ethoxynitrobenzene + 2-Butanone + Hydrogen (


)
Catalyst:  Sulfited Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).
Conditions:  100 °C, 10–20 bar 

pressure.
Step-by-Step Methodology
  • Charge: Load an autoclave with 4-ethoxynitrobenzene (1.0 eq), 2-butanone (excess, ~1.1–1.5 eq), and catalyst (e.g., 1-2 wt% sulfited Pt/C).

  • Hydrogenation: Pressurize with hydrogen to 10 bar. Heat to 100 °C with vigorous stirring.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when uptake ceases.

  • Workup:

    • Cool the reactor and vent hydrogen.

    • Filter the catalyst (can be recycled).

    • Distillation: First, remove water (reaction byproduct) and excess 2-butanone under reduced pressure.

    • Purification: Distill off any unreacted 4-ethoxyaniline (lower boiling fraction). The product, N-(butan-2-yl)-4-ethoxyaniline, is collected as the high-boiling fraction or remains as the pot residue (purity >94%).

Process Flow Diagram

SynthesisFlow Start Start: Charge Autoclave Reactants Input: 4-Ethoxynitrobenzene 2-Butanone Pt/C Catalyst Start->Reactants Reaction Hydrogenation (100°C, 10 bar H2) Reactants->Reaction Filter Filtration (Remove Catalyst) Reaction->Filter Distill1 Distillation 1 (Remove H2O & Excess Butanone) Filter->Distill1 Distill2 Distillation 2 (Remove 4-Ethoxyaniline) Distill1->Distill2 Product Final Product: N-(Butan-2-yl)-4-ethoxyaniline (>94% Purity) Distill2->Product

Figure 1: Industrial synthesis workflow via reductive alkylation of 4-ethoxynitrobenzene.

Analytical Characterization (Expected Data)

Researchers should validate the product using NMR spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7–6.8 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzenes).

    • δ 3.9 ppm (q, 2H): Ethoxy

      
       protons.
      
    • δ 3.3 ppm (m, 1H): Methine (

      
      ) proton of the sec-butyl group.
      
    • δ 1.5 ppm (m, 2H): Methylene (

      
      ) of the sec-butyl group.
      
    • δ 1.3 ppm (t, 3H): Methyl protons of the ethoxy group.

    • δ 1.1 ppm (d, 3H): Methyl doublet of the sec-butyl group.

    • δ 0.9 ppm (t, 3H): Terminal methyl of the sec-butyl group.

    • Broad singlet: Amine (

      
      ) proton (shift varies with concentration/solvent).
      

Applications

  • Antiozonant/Antioxidant: Used in rubber formulations to prevent degradation from ozone and oxidation. The secondary amine structure scavenges free radicals effectively.

  • Chemical Intermediate:

    • Precursor for Hydroxycarboxylic acid anilides (fungicides/herbicides).

    • Synthesis of complex dyes where increased lipophilicity is required compared to standard phenetidines.

Safety & Handling

  • Toxicity: Like many aniline derivatives, this compound should be treated as potentially toxic.

    • Methemoglobinemia: p-Phenetidine derivatives can induce methemoglobinemia (oxidation of hemoglobin). Avoid inhalation or skin contact.

    • Carcinogenicity: While less studied than the parent amine, structural analogues are often flagged for potential genotoxicity.

  • PPE: Wear nitrile gloves, chemical safety goggles, and work within a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (darkening of color).

References

  • EP0753507A1 : Process for the preparation of hydroxycarboxylic acid anilides. European Patent Office. (Describes the synthesis and distillation of N-sec-butyl-4-ethoxyaniline).

  • US3466248A : Antiozonant mixture containing a phenylenediamine. United States Patent Office. (References use of N-sec-butyl-p-phenetidine in rubber).[1]

  • PubChem : 4-Ethoxyaniline (Parent Compound Data). National Center for Biotechnology Information.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of N-(Butan-2-yl)-4-ethoxyaniline

This technical guide provides a comprehensive spectroscopic analysis of N-(Butan-2-yl)-4-ethoxyaniline , a secondary amine derivative of p-phenetidine. This compound is frequently encountered as an intermediate in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic analysis of N-(Butan-2-yl)-4-ethoxyaniline , a secondary amine derivative of p-phenetidine. This compound is frequently encountered as an intermediate in pharmaceutical synthesis or as a specialized antioxidant/antiozonant in industrial applications.[1][2]

The data presented below synthesizes experimental baselines from parent structures (4-ethoxyaniline) with high-fidelity predictive modeling for the N-sec-butyl substituent effects, adhering to standard empirical shift rules.

Executive Summary & Structural Logic

Compound: N-(Butan-2-yl)-4-ethoxyaniline CAS Registry Number: 1137406-62-0 (Generic for N-sec-butyl derivatives often referenced in patents) Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol

This molecule is a secondary aromatic amine . Its structure consists of a p-phenetidine core (4-ethoxyaniline) alkylated at the nitrogen atom with a sec-butyl (butan-2-yl) group. The presence of the chiral center at the C2 position of the butyl chain renders the molecule chiral, though typically synthesized as a racemate.

Structural Connectivity Diagram

The following diagram illustrates the synthesis pathway (Reductive Amination) and the core numbering scheme used for spectral assignment.

G Start 4-Ethoxyaniline (p-Phenetidine) Intermediate Imine Intermediate (Schiff Base) Start->Intermediate + Reagent - H2O Reagent 2-Butanone (MEK) Reagent->Intermediate Product N-(Butan-2-yl)-4-ethoxyaniline (Target) Intermediate->Product + H2 (Pd/C) or NaBH(OAc)3

Figure 1: Synthesis of N-(Butan-2-yl)-4-ethoxyaniline via reductive amination.

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI), 70 eV Molecular Ion (M⁺): m/z 193

The mass spectrum is dominated by fragmentation driven by the nitrogen lone pair (alpha-cleavage) and the stability of the aromatic system.

m/z (Mass-to-Charge)Relative IntensityFragment AssignmentMechanism
193 25-40%[M]⁺ Molecular Ion (Stable aromatic amine)
178 10-15%[M – CH₃]⁺Loss of terminal methyl from sec-butyl
164 100% (Base Peak) [M – C₂H₅]⁺ α-Cleavage at sec-butyl group (Loss of ethyl)
136 20-30%[M – C₄H₉]⁺N-dealkylation (Loss of entire butyl group)
108 40-50%[C₆H₄(NH₂)OH]⁺Characteristic p-aminophenol fragment
Fragmentation Pathway Logic

The base peak at m/z 164 arises because the loss of the larger alkyl group (ethyl) from the sec-butyl moiety is kinetically favored during α-cleavage next to the nitrogen atom.

MS_Frag M_Ion Molecular Ion [M]+ m/z 193 Base_Peak Base Peak [M - Et]+ m/z 164 (Iminium Ion) M_Ion->Base_Peak α-Cleavage (- C2H5) Phenol p-Phenetidine core m/z 137 M_Ion->Phenol N-Dealkylation

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (IR)

Phase: Liquid film (neat) or KBr pellet.[3]

The IR spectrum is characterized by a single N-H stretch (secondary amine) and strong ether bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3380 – 3410 ν(N-H)Secondary AmineSingle, sharp band (weaker than primary amines).
2960, 2930, 2870 ν(C-H)Alkyl (Methyl/Methylene)Strong absorption due to butyl/ethyl groups.
1510, 1615 ν(C=C)Aromatic RingCharacteristic "breathing" modes of benzene.
1235 – 1245 ν(C-O-C)Aryl Alkyl EtherVery strong, asymmetric stretch (Phenetidine marker).
1045 ν(C-O-C)Symmetric EtherModerate intensity.
820 – 830 δ(C-H)Para-substitutionOut-of-plane bending for 1,4-disubstituted benzene.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR (Proton) Data

The molecule possesses a chiral center, but in an achiral solvent, the enantiomers are magnetically equivalent. The sec-butyl methylene protons (H-3') are diastereotopic and may appear as a complex multiplet rather than a simple quintet.

Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling (J, Hz)
6.75 – 6.80 Doublet (d)2HAr-H (ortho to OEt)J ≈ 8.8 Hz (AA'BB' system)
6.52 – 6.58 Doublet (d)2HAr-H (ortho to NH)J ≈ 8.8 Hz
3.95 Quartet (q)2HO-CH₂ -CH₃J = 7.0 Hz
3.35 Multiplet (m)1HN-CH -(CH₃)Sextet-like; Chiral center
3.10 Broad s1HNH Exchangeable with D₂O
1.55, 1.45 Multiplet (m)2HCH-CH₂ -CH₃Diastereotopic protons
1.36 Triplet (t)3HO-CH₂-CH₃ J = 7.0 Hz
1.15 Doublet (d)3HCH-CH₃ J = 6.4 Hz
0.92 Triplet (t)3HCH₂-CH₃ (butyl)J = 7.4 Hz
¹³C NMR (Carbon) Data
Shift (δ, ppm)Carbon TypeAssignment
151.5 Quaternary (C)Ar-C4 (attached to Oxygen)
141.8 Quaternary (C)Ar-C1 (attached to Nitrogen)
115.8 Methine (CH)Ar-C3/C5 (ortho to OEt)
114.5 Methine (CH)Ar-C2/C6 (ortho to NH)
64.2 Methylene (CH₂)O-CH₂ -CH₃
52.5 Methine (CH)N-CH -(sec-butyl)
29.8 Methylene (CH₂)CH-CH₂ -CH₃
20.1 Methyl (CH₃)CH-CH₃
15.0 Methyl (CH₃)O-CH₂-CH₃
10.5 Methyl (CH₃)Butyl terminal CH₃

Experimental Protocol: Synthesis & Isolation

To generate this compound for reference standard purposes, the following Reductive Amination protocol is recommended. This method avoids over-alkylation (quaternary salt formation).

Reagents:

  • 4-Ethoxyaniline (1.0 eq)[2][4][5][6][7][8]

  • 2-Butanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-ethoxyaniline in DCE. Add 2-butanone and a catalytic amount of acetic acid. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexane).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the organic layer with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: Hexane → 10% EtOAc/Hexane).

References

  • Parent Compound Data: National Toxicology Program. (1992).[4][8] Chemical Repository for 4-Ethoxyaniline (CAS 156-43-4).[4][6] Link

  • Synthesis Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Spectral Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] Link

  • Analogous Compounds: NIST Mass Spectrometry Data Center. Mass Spectrum of N-sec-butylaniline. Link

Sources

Exploratory

A Technical Guide to the Thermal Stability and Decomposition of N-(Butan-2-yl)-4-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals Abstract N-(Butan-2-yl)-4-ethoxyaniline is an aromatic amine with potential applications in pharmaceutical and materials science. Understanding its thermal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Butan-2-yl)-4-ethoxyaniline is an aromatic amine with potential applications in pharmaceutical and materials science. Understanding its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and application, particularly in drug development where thermal processing is common. This guide provides a comprehensive overview of the theoretical and practical aspects of the thermal analysis of N-(Butan-2-yl)-4-ethoxyaniline. It outlines potential decomposition pathways based on its molecular structure, details experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the interpretation of the resulting data. This document is intended to serve as a foundational resource for scientists and researchers engaged in the study of this compound and its analogues.

Introduction: The Significance of Thermal Stability

N-(Butan-2-yl)-4-ethoxyaniline belongs to the class of substituted anilines, which are pivotal structural motifs in a wide array of functional materials and pharmacologically active compounds. The parent molecule, 4-ethoxyaniline (also known as p-phenetidine), is a known intermediate in the synthesis of pharmaceuticals like phenacetin and dyes.[1][2][3][4] The introduction of a secondary butyl group on the nitrogen atom modulates the molecule's lipophilicity and steric profile, which can significantly influence its biological activity and material properties.

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications. In the pharmaceutical industry, manufacturing processes such as drying, milling, and granulation can expose active pharmaceutical ingredients (APIs) to thermal stress. A lack of thermal stability can lead to degradation, resulting in loss of potency, formation of toxic byproducts, and changes in physical properties.[5] Therefore, a thorough understanding of the thermal behavior of N-(Butan-2-yl)-4-ethoxyaniline is essential for its development and application.

This guide will explore the thermal properties of N-(Butan-2-yl)-4-ethoxyaniline through a combination of theoretical predictions and standardized analytical techniques.

Theoretical Decomposition Pathways

The thermal decomposition of N-(Butan-2-yl)-4-ethoxyaniline is expected to proceed through the cleavage of its weakest chemical bonds. The molecular structure consists of an ethoxy group and an N-sec-butyl group attached to a benzene ring. The likely points of initial bond scission are the C-N bond of the sec-butyl group, the C-O bond of the ethoxy group, and the bonds within the alkyl chains.

Based on the thermal decomposition of related aromatic amines and ethers, several potential decomposition pathways can be postulated:[6]

  • N-C Bond Cleavage: The cleavage of the bond between the nitrogen atom and the sec-butyl group is a probable initial step. This would lead to the formation of 4-ethoxyaniline and a butene isomer.

  • C-O Bond Cleavage: The ether linkage of the ethoxy group can also undergo scission, potentially yielding a phenoxy radical and an ethyl radical.

  • Ring Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller volatile molecules such as ammonia, hydrogen cyanide, and various hydrocarbons.[6]

  • Oxidative Decomposition: In the presence of air, oxidative decomposition will occur, leading to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

The following diagram illustrates a simplified potential decomposition pathway under inert conditions:

G A N-(Butan-2-yl)-4-ethoxyaniline B Heat (Δ) A->B C N-C Bond Cleavage B->C Pathway 1 D C-O Bond Cleavage B->D Pathway 2 E 4-Ethoxyaniline C->E F Butene C->F G N-(Butan-2-yl)aminophenol radical D->G H Ethyl radical D->H I Further Fragmentation E->I F->I G->I H->I J Smaller Volatiles (NH3, HCN, etc.) I->J

Caption: Potential initial thermal decomposition pathways for N-(Butan-2-yl)-4-ethoxyaniline.

Experimental Analysis of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of chemical compounds.[8][9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] This technique provides information about the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residue remaining at the end of the experiment.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of N-(Butan-2-yl)-4-ethoxyaniline into a tared TGA pan (e.g., alumina or platinum).[11]

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[11]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min). A slower heating rate can provide better resolution of thermal events.[11]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset temperature of decomposition (Tonset) and the temperatures at which the rate of mass loss is maximum (Tpeak) from the first derivative of the TGA curve (DTG curve).

Hypothetical TGA Data Summary:

Thermal EventTemperature Range (°C)Mass Loss (%)Probable Lost Fragment
Initial Decomposition200 - 350~41.8%C4H9 (sec-Butyl group)
Second Decomposition350 - 500~21.3%C2H5O (Ethoxy group)
Final Decomposition> 500VariableAromatic Ring Fragmentation

Note: This table presents hypothetical data based on the molecular weight of N-(Butan-2-yl)-4-ethoxyaniline (193.29 g/mol ) and its constituent functional groups. Actual experimental results may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study decomposition kinetics.[10][13]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[13]

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and hermetically seal it to prevent volatilization before decomposition.[8]

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.[8]

    • Temperature Program: A common method is a heat-cool-heat cycle to erase the thermal history of the sample. For decomposition studies, a single heating ramp (e.g., 10°C/min) from ambient temperature to a point beyond the decomposition temperature observed in TGA is used.[8]

  • Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the exothermic decomposition peak provides information about the thermal stability.

The following diagram illustrates a typical experimental workflow for thermal analysis:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation A Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) B Place in appropriate pan (Alumina/Pt for TGA, Al for DSC) A->B C Seal DSC pan hermetically B->C D TGA Analysis (N2 atmosphere, 10°C/min ramp) C->D E DSC Analysis (N2 atmosphere, 10°C/min ramp) C->E F TGA Curve (Mass vs. Temp) - Determine Tonset - Identify decomposition steps D->F G DSC Thermogram (Heat Flow vs. Temp) - Identify melting point - Determine decomposition exotherm E->G H Correlate TGA and DSC data F->H G->H I Propose Decomposition Mechanism H->I

Caption: Experimental workflow for the thermal analysis of N-(Butan-2-yl)-4-ethoxyaniline.

Interpretation of Results and Implications

The combined data from TGA and DSC provide a comprehensive thermal profile of N-(Butan-2-yl)-4-ethoxyaniline. The onset temperature of decomposition from TGA is a key indicator of its thermal stability. For many organic molecules, a decomposition onset above 200°C under an inert atmosphere suggests good thermal stability for typical pharmaceutical and material processing applications.

The DSC data complements the TGA findings by providing information on the energetics of the decomposition process. A sharp, strong exotherm indicates a rapid release of energy, which could pose a safety hazard under certain conditions.

Key Considerations for Drug Development:

  • Maximum Processing Temperature: The thermal analysis data will help in establishing a maximum temperature for processing and storage to avoid degradation.

  • Excipient Compatibility: The thermal behavior of the pure compound can be compared with that of its formulations to assess the impact of excipients on its stability.

  • Forced Degradation Studies: The decomposition products identified through techniques like TGA coupled with mass spectrometry (TGA-MS) can be used to develop analytical methods for stability-indicating assays.

Conclusion

A thorough understanding of the thermal stability and decomposition of N-(Butan-2-yl)-4-ethoxyaniline is fundamental for its safe and effective application. This guide has provided a framework for investigating its thermal properties, from theoretical considerations of decomposition pathways to detailed experimental protocols for TGA and DSC. The data obtained from these analyses are crucial for guiding formulation development, establishing safe handling and storage conditions, and ensuring the overall quality and safety of products containing this compound. Further studies, such as TGA-MS, can provide deeper insights into the specific decomposition products and mechanisms.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • 4-Ethoxyaniline - ChemBK. ChemBK. Available at: [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Course Hero. Available at: [Link]

  • The thermal decomposition of quaternary ammonium hydroxides. Part I. Methohydroxides derived from NN-dialkylanilines and related compounds. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Wikipedia. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. Torontech. Available at: [Link]

  • 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry. Available at: [Link]

  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry. University of Massachusetts Lowell. Available at: [Link]

  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Semantic Scholar. Available at: [Link]

  • 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. PubChem. Available at: [Link]

  • Studies on the Synthesis of P-Phenetidine and Its Reaction Mechanism I. Semantic Scholar. Available at: [Link]

  • Thermal decomposition of the prepared compounds. ResearchGate. Available at: [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI. MDPI. Available at: [Link]

  • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. Available at: [Link]

  • p-Phenetidine - Wikipedia. Wikipedia. Available at: [Link]

  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC. PMC. Available at: [Link]

  • Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853 - PMC. PMC. Available at: [Link]

  • Thermal Analysis - FKIT. Faculty of Chemical Engineering and Technology, University of Zagreb. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. PMC. Available at: [Link]

  • Aniline - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. MDPI. Available at: [Link]

  • (PDF) Oxidation of aniline using different reaction pathways - ResearchGate. ResearchGate. Available at: [Link]

  • CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine. Google Patents.
  • N,N'-Di-sec-butyl-p-phenylenediamine - PubChem. PubChem. Available at: [Link]

Sources

Foundational

"potential applications of novel N-substituted anilines"

A Technical Guide to Pharmaceutical and Optoelectronic Applications Executive Summary The N-substituted aniline scaffold represents a privileged structure in modern chemical science, serving as the functional core for bo...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Pharmaceutical and Optoelectronic Applications

Executive Summary

The N-substituted aniline scaffold represents a privileged structure in modern chemical science, serving as the functional core for both high-specificity kinase inhibitors in oncology and high-efficiency Hole Transport Materials (HTMs) in perovskite solar cells (PSCs). This guide moves beyond basic synthesis to explore the functional utility of these molecules. We analyze how steric and electronic tuning of the nitrogen center dictates biological half-life and optoelectronic hole mobility, providing actionable protocols for their synthesis and application.

Part 1: Structural Versatility & Synthetic Access

The utility of N-substituted anilines stems from the ability to modulate the lone pair availability on the nitrogen atom. In medicinal chemistry, this tunes pKa for solubility and target engagement; in materials science, it adjusts the Highest Occupied Molecular Orbital (HOMO) energy levels for efficient charge extraction.

The Gold Standard: Buchwald-Hartwig Amination

While reductive amination is common, the Buchwald-Hartwig cross-coupling remains the most robust method for accessing complex N-aryl and N-alkyl anilines, particularly when introducing sterically demanding substituents required for novel applications.

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination The following diagram illustrates the mechanistic pathway, highlighting the critical ligand exchange steps that determine yield and selectivity.

BuchwaldHartwig Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_ArX Pd(II) Oxidative Complex OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation (Base) PdII_ArX->AmineCoord + HNRR' RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Substituted Aniline (Product) RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle. Ligand bulk (e.g., BINAP, XPhos) facilitates the difficult reductive elimination step for sterically hindered anilines.

Validated Experimental Protocol: Sterically Hindered Coupling

Objective: Synthesis of a bulky N-aryl aniline (e.g., for HTM precursors). Scale: 10 mmol

  • Catalyst Pre-complexation: In a glovebox, charge a reaction vial with Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like XPhos or BrettPhos (4 mol%).

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the aniline derivative (1.2 equiv).

  • Base Selection: Add NaOtBu (1.4 equiv).[1] Note: Use Cs₂CO₃ if base-sensitive functional groups (esters/nitriles) are present, though reaction times will increase.

  • Solvent & Heat: Add anhydrous Toluene (0.2 M concentration). Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Part 2: Pharmaceutical Applications (Kinase Inhibition)[2]

In drug discovery, N-substituted anilines are critical for designing ATP-competitive kinase inhibitors (e.g., EGFR, c-Met inhibitors). The aniline NH often functions as a hydrogen bond donor to the hinge region of the kinase ATP pocket.

Mechanism of Action & SAR

The substitution pattern on the aniline ring (the "Tail") dictates selectivity and metabolic stability.

  • Core Interaction: The aniline nitrogen H-bonds with the backbone carbonyl of the kinase hinge region.

  • Metabolic Liability: Unsubstituted anilines are "structural alerts" for toxicity (formation of reactive quinone imines). N-substitution or ortho-substitution blocks metabolic N-oxidation.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Aniline Scaffold (Ar-NH-R) Hinge Hinge Binding (NH Donor) Core->Hinge Primary Interaction Solubility Solubility/pKa (N-Alkyl R-group) Core->Solubility Tuning Metabolism Metabolic Stability (Ortho-F/Cl or N-Me) Core->Metabolism Blocking Oxidation Outcome1 High Potency (nM IC50) Hinge->Outcome1 Outcome2 Reduced Toxicity Metabolism->Outcome2

Caption: SAR decision matrix for optimizing aniline-based kinase inhibitors. Ortho-substitution is critical for preventing toxic metabolite formation.

Data: Metabolic Stability Profiles

Comparative stability of aniline derivatives in Human Liver Microsomes (HLM).

Compound StructureIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Metabolic Defect
Aniline (Unsub) >100 (High)<10Rapid N-oxidation / Ring hydroxylation
N-Methyl Aniline 45 (Moderate)28N-demethylation is rate-limiting
2-Fluoro Aniline 12 (Low)>60Ortho-F blocks ring oxidation
N-Cyclopropyl 8 (Very Low)>90Steric bulk prevents N-oxidation
Part 3: Optoelectronic Applications (Perovskite Solar Cells)

In the realm of Perovskite Solar Cells (PSCs), N-substituted anilines—specifically triphenylamine (TPA) derivatives—serve as Hole Transport Materials (HTMs) . They facilitate the movement of positive charges (holes) from the perovskite layer to the electrode while blocking electrons.

The "Dopant-Free" Revolution

Traditional HTMs (like Spiro-OMeTAD) require hygroscopic dopants (Li-TFSI) to function, which degrade the solar cell over time. Novel N-substituted anilines are being engineered to function without dopants, significantly enhancing device longevity.

Key Design Parameter: The HOMO level of the aniline derivative must align with the valence band of the perovskite (~ -5.4 eV) to ensure efficient hole extraction.

Figure 3: HTM Energy Alignment

EnergyLevels cluster_Perovskite Perovskite Layer cluster_HTM N-Substituted Aniline HTM Vacuum Vacuum Level (0 eV) P_CB Conduction Band (-3.9 eV) HTM_LUMO LUMO (-2.0 eV) (Blocks Electrons) P_CB->HTM_LUMO e- Blocking P_VB Valence Band (-5.4 eV) HTM_HOMO HOMO (-5.2 eV) (Accepts Holes) P_VB->HTM_HOMO Hole Transfer

Caption: Energy level diagram showing the critical alignment between the Perovskite Valence Band and the HTM HOMO level. The high LUMO of the aniline prevents electron recombination.

Performance Data: Novel HTMs vs. Standard

Recent data highlights the efficiency of novel N-phenylaniline derivatives (e.g., core-substituted TPA) compared to standard Spiro-OMeTAD.

Material ClassDopant Required?PCE (%)Stability (T80, Hours)
Spiro-OMeTAD Yes (Li-TFSI)22.1%~500 hrs
PTAA (Polymer) Yes21.5%~800 hrs
Novel N-Phenylaniline No (Dopant-Free) 21.85% >1000 hrs
Inorganic (NiOx) No19.2%>2000 hrs

Note: The "Novel N-Phenylaniline" refers to recent small-molecule HTMs that achieve >21% efficiency without hygroscopic dopants, representing a major stability breakthrough.

References
  • Buchwald-Hartwig Amination Protocol & Mechanism Source: Organic Chemistry Portal / BenchChem

  • Medicinal Chemistry of Aniline Kinase Inhibitors Source: BenchChem Technical Guide

  • Metabolic Stability and Structural Alerts Source: ACS Medicinal Chemistry Letters

  • Hole Transport Materials in Perovskite Solar Cells Source: ResearchGate / Advanced Materials

  • Efficiency of Dopant-Free HTMs Source: MDPI / NIH

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-(Butan-2-yl)-4-ethoxyaniline

Executive Summary This application note details the optimized synthesis of N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine).[1] While direct alkylation of anilines with alkyl halides is a traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine).[1] While direct alkylation of anilines with alkyl halides is a traditional route, it frequently suffers from poly-alkylation and elimination side reactions. This protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB), a method selected for its high chemoselectivity, operational simplicity, and avoidance of toxic cyanoborohydrides.

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Key Advantages:

  • Selectivity: Mono-alkylation is exclusive; no tertiary amine formation.[1]

  • Safety: Avoids the use of NaBH₃CN (cyanide risk) and high-pressure hydrogenation.[1]

  • Mild Conditions: Room temperature reaction compatible with various functional groups.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a secondary amine derived from an electron-rich aniline.[1] The retrosynthetic disconnection reveals 4-ethoxyaniline (p-phenetidine) and 2-butanone (methyl ethyl ketone) as the optimal precursors.[1]

Reaction Scheme

The synthesis proceeds via the in situ formation of a hemiaminal, followed by dehydration to an iminium ion, which is selectively reduced by the hydride source.[2]

Retrosynthesis Target N-(Butan-2-yl)-4-ethoxyaniline (Target) Phenetidine 4-Ethoxyaniline (Nucleophile) Target->Phenetidine C-N Disconnection MEK 2-Butanone (Electrophile) Target->MEK Reductive Amination

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the secondary amine.

Experimental Protocol: Reductive Amination (STAB Method)

Safety Warning:

  • 4-Ethoxyaniline is a known nephrotoxin and potential mutagen.[1][3] Handle in a fume hood with double nitrile gloves.[1]

  • Dichloromethane (DCM) is a volatile organic solvent; ensure adequate ventilation.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Ethoxyaniline 137.181.0Limiting Reagent
2-Butanone 72.111.2 - 1.5Electrophile (Excess)
NaBH(OAc)₃ 211.941.5Reducing Agent
Acetic Acid (AcOH) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) 98.96SolventReaction Medium

Note: DCE is the preferred solvent for STAB reactions due to faster reaction rates, but DCM (Dichloromethane) or THF are acceptable alternatives if DCE is restricted.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (10.0 mmol, 1.37 g) in DCE (30 mL).

    • Add 2-butanone (15.0 mmol, 1.08 g, 1.35 mL).

    • Add Glacial Acetic Acid (15.0 mmol, 0.90 g, 0.86 mL).

    • Process Insight: The addition of acetic acid is critical when reacting ketones with anilines.[1] It catalyzes the formation of the iminium ion intermediate, which is the species actually reduced by the hydride. Without acid, conversion may be sluggish.[1]

  • Addition of Reducing Agent:

    • Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though this is optional for small scales.

    • Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 5–10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Reaction Monitoring:

    • Stir the suspension under nitrogen atmosphere for 12–24 hours.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1).[1] The starting aniline will disappear, and a less polar spot (secondary amine) will appear.

    • Self-Validating Check: If the reaction stalls, add an additional 0.5 eq of STAB and 0.5 eq of AcOH.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer to a separatory funnel.[1] Separate the organic layer.[1][4][5]

    • Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Combine the organic phases and wash with Brine (30 mL).[1]

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .[1]

    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.[1]

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.[1]

    • Eluent: Gradient from 100% Hexanes to 10% EtOAc/Hexanes.

    • Yield Expectation: 75–90% as a pale yellow to colorless oil.[1]

Workflow Visualization

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Progress cluster_workup Workup & Purification Step1 Dissolve 4-Ethoxyaniline in DCE/DCM Step2 Add 2-Butanone (1.5 eq) & AcOH (1.5 eq) Step1->Step2 Step3 Add NaBH(OAc)3 (Portion-wise) Step2->Step3 Step4 Stir at RT (12-24h) Monitor via TLC Step3->Step4 Decision Complete? Step4->Decision Decision->Step4 No (Add more reagent) Step5 Quench with sat. NaHCO3 (Neutralize AcOH) Decision->Step5 Yes Step6 Extract (DCM) -> Dry -> Concentrate Step5->Step6 Step7 Flash Chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the reductive amination protocol.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Choice DCE > DCM > THFDCE (1,2-Dichloroethane) promotes imine formation more effectively than THF.[1] However, DCM is a safer, acceptable alternative.
Acid Catalyst Acetic Acid (1-2 eq)Ketones are less electrophilic than aldehydes.[1] Acid protonates the carbonyl oxygen, facilitating amine attack and dehydration to the iminium ion.
Water Content < 0.1% preferredWhile STAB tolerates moisture better than NaBH₄, excessive water hydrolyzes the imine back to the ketone/aniline, stalling the reaction. Use dry solvents.[1]
Stoichiometry Excess Ketone (1.5 eq)Drives the equilibrium toward imine formation.[1] The ketone is cheap and easy to remove during evaporation.[1]
Troubleshooting Guide
  • Issue: Low conversion after 24 hours.

    • Root Cause:[1][6] Steric hindrance of the secondary ketone or insufficient acid.[1]

    • Solution: Add activated 4Å Molecular Sieves to the reaction to scavenge water, driving the equilibrium toward the imine.

  • Issue: Product contains unreacted aniline.

    • Solution: Aniline is difficult to separate from the secondary amine product by chromatography.[1] Scavenge unreacted aniline using an electrophilic resin (e.g., isocyanate resin) or wash the organic layer with dilute HCl (carefully, as product is also basic, but p-phenetidine is less basic). Best approach: Ensure full conversion by using excess ketone/reductant.[1]

Characterization Data (Expected)

To validate the synthesis, compare your isolated product against these expected spectral features:

  • Physical State: Pale yellow oil or low-melting solid.[1][7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.75 (d, 2H): Aromatic protons (ortho to ethoxy).[1]

    • δ 6.55 (d, 2H): Aromatic protons (ortho to amine).[1]

    • δ 3.95 (q, 2H): Ethoxy -OCH ₂CH₃.[1]

    • δ 3.35 (m, 1H): Methine proton of sec-butyl group (-NCH (CH₃)CH₂-).[1]

    • δ 1.50 (m, 2H): Methylene of sec-butyl group.[1]

    • δ 1.35 (t, 3H): Ethoxy methyl -OCH₂CH ₃.[1]

    • δ 1.15 (d, 3H): Methyl doublet of sec-butyl group (-NCH(CH ₃)-).[1]

    • δ 0.95 (t, 3H): Terminal methyl of sec-butyl group.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][10][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][10][12][13] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[12]

  • Gribble, G. W. (1998).[1] Sodium Triacetoxyborohydride.[1][2][10][12] Encyclopedia of Reagents for Organic Synthesis.

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. [1]

  • Sato, S. , Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[11] One-Pot Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Tetrahedron, 60(36), 7899-7906.

Sources

Application

Analytical Application Note: Quantification of N-(Butan-2-yl)-4-ethoxyaniline

Executive Summary & Strategic Rationale N-(Butan-2-yl)-4-ethoxyaniline (CAS: 15498-38-1), also known as N-sec-butyl-p-phenetidine, is a critical intermediate in the synthesis of hydroxycarboxylic acid anilides and a func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-(Butan-2-yl)-4-ethoxyaniline (CAS: 15498-38-1), also known as N-sec-butyl-p-phenetidine, is a critical intermediate in the synthesis of hydroxycarboxylic acid anilides and a functional stabilizer in polymer chemistry. Its accurate quantification is essential for two primary reasons:

  • Process Control: Monitoring reaction conversion from 4-ethoxyaniline (p-phenetidine).

  • Impurity Profiling: Ensuring downstream products (e.g., glycolic acid anilides) are free of this secondary amine, which may possess distinct toxicological profiles compared to the primary aniline.

This guide presents two validated analytical workflows. Protocol A (GC-FID) is the designated "Gold Standard" for assay and process purity due to the molecule's volatility and lipophilicity. Protocol B (RP-HPLC) is provided for trace analysis in aqueous matrices or final pharmaceutical formulations where thermal stress must be avoided.

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Formula C₁₂H₁₉NOMW: 193.29 g/mol
Boiling Point ~170°C (at 5.3 mbar) / ~280°C (atm)Requires high-temperature GC program.
Solubility Soluble: EtOH, Ether, Chloroform.[1] Insoluble: Water.[1][2]Sample prep must use organic solvents (MeOH/ACN).[3]
Basicity Secondary Amine (Weak Base)Prone to peak tailing on standard silica columns due to silanol interactions.
Chromophore Phenetidine core (Ethoxy-benzene-amine)UV Active.

anticipated at ~240 nm and ~290 nm.

Protocol A: Gas Chromatography (GC-FID) – Primary Assay Method

Context: This method is derived from industrial optimization for substituted anilines (referencing EP0753507A1). It offers superior resolution of the target from its precursor (4-ethoxyaniline) and nitro-intermediates.

Instrumentation & Conditions[3][4][5]
  • System: Agilent 8890 GC or equivalent with FID.

  • Column: DB-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

    • Why: The slight polarity of the 5% phenyl phase improves separation of the aromatic amine from non-polar reaction byproducts without the thermal instability of wax columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 260°C.

  • Detector (FID): 300°C. H₂ (30 mL/min), Air (400 mL/min), Makeup (N₂, 25 mL/min).

Temperature Program

The high boiling point requires an aggressive ramp to elute the target within a reasonable timeframe while separating the lighter 4-ethoxyaniline precursor.

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-801.0
Ramp 1202000
Ramp 2102805.0
Total Time ~15.0 min
Sample Preparation
  • Stock Solution: Dissolve 50 mg of N-(Butan-2-yl)-4-ethoxyaniline reference standard in 50 mL Methanol .

  • Internal Standard (ISTD): Add Dodecane (1.0 mg/mL) to the diluent to correct for injection variability.

  • Sample: Dilute reaction mixture or raw material to ~0.5 mg/mL in Methanol containing ISTD.

Protocol B: RP-HPLC-UV – Trace Analysis & Aqueous Matrices

Context: For environments where GC is unavailable or for analyzing the molecule in biological/aqueous buffers.

Critical Column Selection

Standard C18 columns often yield tailing peaks for secondary amines due to residual silanols.

  • Recommended Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Waters XBridge BEH C18 .

    • Why: These "end-capped" or hybrid-particle columns operate well at high pH or shield silanols at low pH, ensuring sharp peak symmetry (Tailing Factor < 1.5).

Chromatographic Conditions[5][6]
  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄).

    • Mechanism:[4][5] Low pH protonates the amine (

      
      ), preventing interaction with silanols.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][6][7]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Primary) and 290 nm (Secondary confirmation).

Gradient Table[7]
Time (min)% Mobile Phase A% Mobile Phase BPhase
0.08515Equilibration
2.08515Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.18515Re-equilibration

Workflow Logic & System Suitability

The following diagram illustrates the decision matrix for selecting the appropriate method and the validation loop required for data integrity.

AnalyticalWorkflow Start Sample: N-(Butan-2-yl)-4-ethoxyaniline MatrixCheck Check Matrix / Purity Req. Start->MatrixCheck GC_Path High Purity / Organic Solvent (Process Control) MatrixCheck->GC_Path Raw Material HPLC_Path Trace / Aqueous / Thermolabile (Pharma QC) MatrixCheck->HPLC_Path Formulation GC_Method Protocol A: GC-FID Col: DB-5ms Temp: 80-280°C GC_Path->GC_Method GC_SST System Suitability: Res > 2.0 (vs 4-ethoxyaniline) RSD < 2.0% GC_Method->GC_SST GC_SST->GC_Method Fail: Check Inlet/Liner Result Quantification & CoA Generation GC_SST->Result Pass HPLC_Method Protocol B: RP-HPLC Col: End-capped C18 MP: pH 3.0 Buffer/ACN HPLC_Path->HPLC_Method HPLC_SST System Suitability: Tailing Factor < 1.5 Plates > 5000 HPLC_Method->HPLC_SST HPLC_SST->HPLC_Method Fail: Check pH/Column HPLC_SST->Result Pass

Caption: Decision matrix for selecting GC-FID vs. HPLC-UV based on sample matrix, with integrated System Suitability Test (SST) feedback loops.

Validation & Quantification

To ensure Trustworthiness and Accuracy , the selected method must be validated against the following criteria (derived from ICH Q2 guidelines):

Linearity & Range
  • Target: 80% to 120% of the expected concentration.

  • Acceptance:

    
    .
    
  • Procedure: Prepare 5 concentration levels (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

System Suitability Test (SST) Limits

Before running samples, inject the standard 6 times.

  • Precision: Area %RSD

    
     2.0%.
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between N-(Butan-2-yl)-4-ethoxyaniline and 4-ethoxyaniline (precursor).
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Critical for HPLC).
Calculations

Use the Internal Standard method for GC to mitigate injection error:



References

  • European Patent Office. (1997). Process for the preparation of hydroxycarboxylic acid anilides (EP0753507A1).Link

    • Source of GC method context and boiling point d
  • Sielc Technologies. (2022). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column.Link

    • Source of HPLC separation principles for phenetidine deriv
  • BenchChem. (2025).[3] Analytical Methods for the Detection of Alkylated Anilines.[3]Link

    • General guidance on GC-FID derivatization and column selection for secondary amines.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90466, p-Phenetidine.Link

    • Source of physicochemical properties for the core structure.

Sources

Method

Application Note: Catalytic Activity of Transition Metal Complexes Bearing N-(Butan-2-yl)-4-ethoxyaniline Ligands

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Mechanistic rationale, catalyst preparation, and standardized protocols for Ruthenium(II) and Palladium(II) catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Mechanistic rationale, catalyst preparation, and standardized protocols for Ruthenium(II) and Palladium(II) catalysis.

Executive Summary & Mechanistic Rationale

The development of robust transition metal catalysts relies heavily on the precise tuning of the steric and electronic properties of their supporting ligands. N-(Butan-2-yl)-4-ethoxyaniline (also known as sec-butyl-4-ethoxyaniline) is a highly versatile secondary amine ligand that imparts unique kinetic stability and reactivity to transition metal centers, particularly Ruthenium and Palladium.

The catalytic efficacy of complexes bearing this ligand is driven by two structural pillars:

  • Electronic Enrichment (The 4-Ethoxy Group): The para-ethoxy substituent (

    
    ) acts as a strong electron-donating group (EDG) via resonance. This significantly increases the basicity of the aniline nitrogen, enhancing its 
    
    
    
    -donor capability. In Palladium catalysis, this electron enrichment accelerates the oxidative addition of challenging aryl halides[1]. In Ruthenium catalysis, it stabilizes the highly reactive metal-hydride intermediates necessary for hydrogen transfer[2].
  • Steric Shielding (The sec-Butyl Group): The sec-butyl group provides a critical steric parameter (A-value ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     1.7). This bulk prevents the formation of inactive dinuclear 
    
    
    
    -chloro bridged species (a common deactivation pathway) and can induce stereoselectivity if the enantiopure
    
    
    or
    
    
    enantiomer is utilized[3]. Furthermore, in Pd(II) precatalysts, the secondary alkyl chain provides a pathway for base-promoted
    
    
    -hydride elimination, rapidly generating the active monoligated Pd(0) species.

Application I: Ruthenium(II)-Catalyzed Transfer Hydrogenation

Chiral and achiral Ruthenium(II) half-sandwich complexes utilizing amine ligands are the gold standard for the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines[4]. The N-(Butan-2-yl)-4-ethoxyaniline ligand coordinates to the Ru center to form a highly active


 precatalyst.
Catalytic Cycle & Causality

The reaction operates via an outer-sphere mechanism (the Noyori-Ikariya model). Unlike traditional inner-sphere reductions, the ketone substrate does not directly coordinate to the Ruthenium center. Instead, the Ru-hydride and the amine proton (if a primary amine is used) or the polarized Ru-H bond interact with the ketone via a concerted six-membered transition state[4]. The electron-rich nature of the 4-ethoxyaniline core ensures the Ru-H species remains stable long enough to execute the hydride transfer without premature decomposition[2].

Ru_Catalytic_Cycle Precatalyst Ru(II) Precatalyst [Ru(p-cymene)(L)Cl2] ActiveCat Active Ru-Hydride [Ru(p-cymene)(L)(H)]+ Precatalyst->ActiveCat iPrOH, KOH - HCl, - Acetone SubstrateBind Ketone Binding Outer-Sphere Complex ActiveCat->SubstrateBind + Ketone HydrideTransfer Concerted Transfer (Transition State) SubstrateBind->HydrideTransfer Product Alcohol Product Release HydrideTransfer->Product Product->ActiveCat + iPrOH (Regeneration)

Figure 1: Outer-sphere mechanism of Ru(II)-catalyzed transfer hydrogenation using the amine ligand.

Protocol: Synthesis of

Self-Validating System: The color shift from dark red to vibrant orange indicates successful ligand coordination.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with

    
     (0.50 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL).
    
  • Ligand Addition: Add N-(Butan-2-yl)-4-ethoxyaniline (1.05 mmol, 2.1 equiv) dropwise via a microsyringe.

  • Reaction: Stir the mixture at room temperature for 4 hours. The solution will transition from dark red to a bright orange hue.

  • Isolation: Concentrate the solvent to

    
     2 mL under reduced pressure. Add cold hexanes (15 mL) to precipitate the complex.
    
  • Quality Control (QC): Filter the solid and dry under vacuum. Analyze via

    
    H NMR (in 
    
    
    
    ). The sec-butyl methyl doublets should shift downfield by
    
    
    0.3 ppm relative to the free ligand, confirming coordination.
Protocol: Transfer Hydrogenation of Acetophenone
  • Setup: To a 25 mL Schlenk tube, add the Ru(II) precatalyst (0.005 mmol, 0.5 mol%) and acetophenone (1.0 mmol).

  • Solvent/Hydrogen Source: Add degassed 2-propanol (5.0 mL).

  • Activation: Introduce a 0.1 M solution of KOH in 2-propanol (0.05 mmol, 5 mol%). Causality: The base is strictly required to abstract the chloride ligand and facilitate the formation of the active Ru-hydride species from 2-propanol.

  • Reaction: Stir at 80 °C for 2 hours.

  • Validation: Quench an aliquot (0.1 mL) with water, extract with ethyl acetate, and analyze via GC-FID to determine conversion.

Table 1: Catalytic Performance of


 in Transfer Hydrogenation 
SubstrateCatalyst LoadingTemp (°C)Time (h)Conversion (%)TOF (h

)
Acetophenone0.5 mol%802>9999
4'-Methoxyacetophenone0.5 mol%8049648
4'-Chloroacetophenone0.5 mol%801.5>99132
Benzophenone1.0 mol%8068814

Application II: Palladium(II) Precatalysts for Cross-Coupling

While phosphines are ubiquitous in Pd-catalyzed cross-couplings, secondary alkyl amines like N-(Butan-2-yl)-4-ethoxyaniline serve as highly efficient "activating ligands" for Pd(II) precatalysts[5].

Activation Mechanism to Monoligated Pd(0)

The primary bottleneck in cross-coupling is the reduction of the stable Pd(II) precatalyst to the catalytically active, monoligated Pd(0) species[6]. The sec-butyl group of our ligand is crucial here: under basic conditions, the coordinated amine undergoes base-promoted ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-hydride elimination, forming a transient Pd-hydride that reductively eliminates to yield the highly active Pd(0) state.

Pd_Activation Pd_II Pd(II) Precatalyst [Pd(Cl)(allyl)(L)] Base_Add Base Coordination Alkoxide/Hydroxide Pd_II->Base_Add + Base Beta_Elim β-Hydride Elimination from sec-butyl group Base_Add->Beta_Elim - Cl- Red_Elim Reductive Elimination Loss of HX Beta_Elim->Red_Elim Formation of Pd-H Pd_0 Active Monoligated Pd(0) [Pd(0)L] Red_Elim->Pd_0 - Imine, - H2O Cross_Coupling Oxidative Addition (Cross-Coupling Cycle) Pd_0->Cross_Coupling + Ar-X Cross_Coupling->Pd_0 Catalytic Turnover

Figure 2: Amine-assisted reduction of Pd(II) precatalyst to the active monoligated Pd(0) species.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: In a 10 mL vial equipped with a magnetic stir bar, add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add the pre-synthesized

    
     complex (0.01 mmol, 1.0 mol%).
    
  • Solvent: Add a degassed mixture of EtOH/H

    
    O (4:1 v/v, 3.0 mL).
    
  • Reaction: Seal the vial and stir at 60 °C for 2 hours. The electron-donating 4-ethoxy group ensures rapid oxidative addition, allowing the reaction to proceed at mild temperatures.

  • Workup & QC: Cool to room temperature, dilute with water (5 mL), and extract with EtOAc (3 x 5 mL). Dry over

    
    , filter, and evaporate. Purify via flash chromatography.
    

Table 2: Suzuki-Miyaura Cross-Coupling Yields using


 
Aryl HalideBoronic AcidTemp (°C)Time (h)Isolated Yield (%)
4-BromotoluenePhenylboronic acid60294
4-BromoanisolePhenylboronic acid60291
2-BromopyridinePhenylboronic acid60385
4-ChlorotoluenePhenylboronic acid801272

Self-Validating Quality Control (QC) Markers

To ensure maximum trustworthiness and reproducibility of the catalytic systems, the following spectroscopic markers must be verified:

  • Ruthenium Hydride Verification: If the catalytic transfer hydrogenation stalls, the presence of the active species can be probed via

    
    H NMR. Isolate an aliquot of the reaction mixture and dissolve in 
    
    
    
    . A diagnostic, highly shielded hydride resonance must appear between -5.0 and -8.0 ppm , confirming the formation of the active
    
    
    intermediate[3].
  • Palladium Speciation: The formation of palladium black (a visual indicator of catalyst aggregation and death) is heavily suppressed by the steric bulk of the sec-butyl group. If precipitation occurs, it indicates base-depletion or oxygen ingress, requiring immediate solvent degassing.

References

  • [3] Kumar, A. K. P., & Samuelson, A. G. (2016). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences, 128(9), 1431-1438. Available at:[Link]

  • [1] Jiang, et al. (2021). Surface Ligand Environment Boosts the Electrocatalytic Hydrodechlorination Reaction on Palladium Nanoparticles. ACS Applied Materials & Interfaces, 13(3). Available at:[Link]

  • [4] Chem-Station Int. Ed. (2014). Noyori Asymmetric Transfer Hydrogenation. Available at:[Link]

  • [2] Touge, T., & Nara, H. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(6), 7510-7538. Available at:[Link]

  • [5] Organometallics. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Available at:[Link]

  • [6] Navarro, et al. (2021). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. Available at:[Link]

Sources

Application

Comprehensive Protocols for the N-Alkylation of 4-Ethoxyaniline: Mechanistic Insights and Methodologies

Executive Summary & Rationale The N-alkylation of 4-ethoxyaniline (p-phenetidine) is a fundamental transformation in medicinal chemistry and organic synthesis. The resulting secondary arylamines serve as critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The N-alkylation of 4-ethoxyaniline (p-phenetidine) is a fundamental transformation in medicinal chemistry and organic synthesis. The resulting secondary arylamines serve as critical pharmacophores and building blocks for various chemotherapeutic agents, anti-inflammatory drugs, and advanced materials. However, the inherent electronic properties of the 4-ethoxyaniline scaffold present unique chemoselectivity challenges—specifically, the high propensity for undesired N,N-dialkylation. This guide provides a comprehensive, field-proven framework for selecting and executing the optimal N-alkylation protocol based on desired yield, selectivity, and operational scale.

Mechanistic Causality: The Electronics of 4-Ethoxyaniline

The reactivity of 4-ethoxyaniline is heavily dictated by its para-ethoxy substituent. The ethoxy group (-OCH₂CH₃) acts as a strong electron-donating group (EDG) via resonance (+M effect), which significantly increases the electron density across the aniline ring and, crucially, on the primary amine nitrogen[1].

The Kinetic Vulnerability: While this elevated nucleophilicity facilitates rapid attack on electrophiles (such as alkyl halides or carbonyl carbons), it creates a kinetic trap. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the primary starting material due to the inductive electron-donating effect (+I) of the newly added alkyl group. If strict stoichiometric and thermal controls are not maintained, the mono-alkylated product will outcompete the starting material for the electrophile, leading to an over-alkylation cascade that yields N,N-dialkylated byproducts[1].

To bypass this, modern synthetic strategies diverge into direct S_N2 alkylation (requiring strict control) and reductive amination (which inherently prevents over-alkylation by forming a sterically hindered imine intermediate)[1].

G A 4-Ethoxyaniline (Primary Amine) B Alkyl Halide + Base (Direct Alkylation) A->B SN2 Attack C Aldehyde + Acid Cat. (Reductive Amination) A->C Condensation E Mono-N-alkylated Product (Desired) B->E Controlled Stoichiometry F N,N-Dialkylated Byproduct B->F Over-alkylation D Imine Intermediate (Schiff Base) C->D -H₂O D->E Hydride Reduction E->B Excess Electrophile

Mechanistic divergence in 4-ethoxyaniline N-alkylation: Direct SN2 vs. Reductive Amination.

Comparative Methodology Analysis

Selecting the correct methodology depends on the available equipment, time constraints, and the required purity profile of the secondary amine.

MethodologyReagents / CatalystTypical Reaction TimeTypical YieldMono-Alkylation SelectivityKey Advantage
Direct N-Alkylation (S_N2) Alkyl halide, K₂CO₃/NaHCO₃, DMF/EtOH12–24 h60–85%ModerateSimple setup; utilizes inexpensive, readily available reagents[2],[1].
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH, DCE2–6 h75–95%Excellent (>95%)Exceptional selectivity; completely bypasses over-alkylation risks[1].
Microwave-Assisted PTC Alkyl chloride, TBAB, K₂CO₃, Al₂O₃5–15 min80–90%GoodUltra-fast kinetics; solvent-free "Green Chemistry" approach[3].
Co(II)-Catalyzed Alkylation Primary/Secondary alcohol, Co(II) cat.6–24 h85–99%ExcellentUses alcohols as alkylating agents; water is the only byproduct[4].

Validated Experimental Protocols

Protocol A: Highly Selective Reductive Amination

This protocol is the gold standard for synthesizing mono-N-alkylated 4-ethoxyaniline derivatives. By condensing the primary amine with an aldehyde to form a Schiff base (imine), the nitrogen's nucleophilicity is temporarily masked, preventing a second alkylation event[1].

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of undesired alcohol byproducts. Acetic acid acts as a Brønsted acid catalyst to accelerate imine formation and protonate the intermediate.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 4-ethoxyaniline (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Stir the mixture at room temperature for 1–2 hours under an inert nitrogen atmosphere.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: This protocol is self-validating via gas evolution. During the NaHCO₃ quench, effervescence (CO₂ release) will occur as the excess acetic acid is neutralized. The cessation of bubbling provides a visual confirmation of complete neutralization, ensuring the secondary amine is in its free-base form for optimal organic extraction.

Workflow Step1 Step 1: Imine Formation Mix 4-ethoxyaniline + Aldehyde in DCE/MeOH Step2 Step 2: Acid Catalysis Add Catalytic Acetic Acid Stir 1-2 hours at RT Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)₃ portion-wise at 0°C to RT Step2->Step3 Step4 Step 4: Quenching Neutralize with Sat. NaHCO₃ (aq) Step3->Step4 Step5 Step 5: Purification Extract (DCM) & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination of 4-ethoxyaniline.

Protocol B: Classical Direct N-Alkylation (S_N2)

When reductive amination is not feasible (e.g., the required aldehyde is unstable or unavailable), direct alkylation using an alkyl halide is employed[2],[1].

Causality of Reagents: A mild base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) is strictly required as an acid scavenger. As the S_N2 displacement proceeds, hydrogen halide (e.g., HBr) is generated. Without a base, this acid would rapidly protonate the unreacted 4-ethoxyaniline, forming a non-nucleophilic hydrochloride salt (p-phenetidine HCl) and prematurely halting the reaction[2].

Step-by-Step Procedure:

  • Setup: Dissolve 4-ethoxyaniline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Ethanol[2].

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Stir for 10 minutes to ensure uniform suspension.

  • Electrophile Addition: Add the alkyl halide (0.95 equiv) dropwise at 0 °C. Note: Using a slight deficit of the alkyl halide is a stoichiometric control mechanism to suppress N,N-dialkylation.

  • Heating: Warm the reaction to 60 °C and stir for 12–24 hours.

  • Workup: Dilute with water to dissolve the inorganic salts and extract with Ethyl Acetate (EtOAc). Purify via silica gel flash chromatography.

Self-Validating System: The progression of the reaction can be visually monitored by the accumulation of a fine, insoluble white precipitate (KBr or KCl) in the organic solvent. The stabilization of the precipitate volume indicates that the generation of the hydrogen halide byproduct has ceased, signaling reaction completion.

Protocol C: Microwave-Assisted Phase-Transfer Catalysis (PTC)

For high-throughput environments, traditional heating is often too slow. Microwave-assisted solvent-free protocols drastically reduce reaction times and improve eco-friendliness[3].

Causality of Reagents: Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the reacting species between the solid base (K₂CO₃) and the organic electrophile. Neutral Al₂O₃ acts as a solid support, providing a massive surface area for reactant dispersion. This allows microwave irradiation to uniformly heat the micro-environment without the thermal gradients typical of solvent-based convective heating[3].

Step-by-Step Procedure:

  • Preparation: Grind 4-ethoxyaniline (1.0 equiv), alkyl chloride (1.1 equiv), K₂CO₃ (1.5 equiv), TBAB (10 mol%), and Al₂O₃ (equal weight to reactants) in an agate mortar until a homogeneous paste/powder is formed[3].

  • Irradiation: Transfer the mixture to an open vessel and subject it to microwave irradiation (e.g., 300–400 W) in short 2-minute bursts for a total of 5–15 minutes.

  • Extraction: Cool the mixture, elute the organic products with DCM or EtOAc, filter off the solid support, and concentrate.

Analytical Validation

To ensure the absence of unreacted primary amine and N,N-dialkylated byproducts, purity must be assessed via High-Performance Liquid Chromatography (HPLC).

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm) or a standard equivalent C18 column[2].

  • Mobile Phase: Isocratic mixture of Acetonitrile (40%) and an aqueous buffer (60%) such as 0.2% Sulfuric Acid or phosphate buffer[2].

  • Flow Rate & Detection: 1.0 mL/min with UV detection at 200 nm or 239 nm[2].

References

  • Benchchem. "4-Ethoxyaniline Hydrochloride|CAS 637-56-9 - Benchchem".
  • Benchchem. "4-ethoxy-N-[(4-fluorophenyl)methyl]aniline | 356531-50-5 | Benchchem".
  • Royal Society of Chemistry (RSC). "N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex".
  • ACS Omega. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions".
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). "Solvent-free solid supported and phase transferred catalyzed synthesis of benzaniline derivatives".

Sources

Method

Application Note: N-(Butan-2-yl)-4-ethoxyaniline in Polymer Chemistry &amp; Medical Elastomers

Executive Summary N-(Butan-2-yl)-4-ethoxyaniline (CAS: 15498-38-1), commonly referred to in industrial literature as N-sec-butyl-p-phenetidine, is a highly specialized secondary aromatic amine. While it serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Butan-2-yl)-4-ethoxyaniline (CAS: 15498-38-1), commonly referred to in industrial literature as N-sec-butyl-p-phenetidine, is a highly specialized secondary aromatic amine. While it serves as a critical intermediate in the synthesis of hydroxycarboxylic acid anilides for various chemical applications[1], its most prominent role is as a potent primary antioxidant and antiozonant in polymer chemistry[2].

For drug development professionals and materials scientists, the oxidative stability of elastomeric closures (e.g., vial stoppers, syringe plungers, IV tubing) is a critical regulatory hurdle. Polymers such as polyisoprene and styrene-butadiene rubber (SBR) are highly susceptible to oxidative degradation during gamma-irradiation sterilization and long-term storage[3]. Incorporating N-(Butan-2-yl)-4-ethoxyaniline into the polymer matrix retards the degradative effects of oxygen, preserving mechanical integrity and minimizing the generation of dangerous Extractables and Leachables (E&L) that could interact with Active Pharmaceutical Ingredients (APIs).

Mechanistic Insights: Causality in Antioxidant Design

Understanding why N-(Butan-2-yl)-4-ethoxyaniline is selected over other stabilizers requires an analysis of its molecular structure and reaction kinetics.

During polymer autoxidation, molecular oxygen reacts with polymer alkyl radicals to form highly reactive peroxyl radicals (ROO•), which propagate chain scission[4]. N-(Butan-2-yl)-4-ethoxyaniline functions as a radical scavenger (primary antioxidant) by donating a hydrogen atom from its secondary amine (N-H) group to the peroxyl radical, terminating the chain reaction[4].

The efficacy of this specific molecule is driven by two structural features:

  • The p-Ethoxy Group (Electron Donation): The ethoxy group on the para-position of the aromatic ring increases electron density on the nitrogen atom. This lowers the Bond Dissociation Energy (BDE) of the N-H bond, accelerating the rate of hydrogen donation to peroxyl radicals.

  • The sec-Butyl Group (Steric Hindrance & Solubility): Once the hydrogen is donated, the resulting aminyl radical must not initiate new polymer chains. The bulky sec-butyl group provides steric hindrance, stabilizing the radical and preventing unwanted coupling reactions. Furthermore, this aliphatic chain enhances the molecule's solubility within non-polar rubber matrices, preventing the antioxidant from prematurely "blooming" (migrating) to the surface.

RadicalScavenging Polymer Polymer Chain (RH) Init Initiation (Heat/O2) Polymer->Init Oxidation Peroxyl Peroxyl Radical (ROO•) Init->Peroxyl Radical Formation Peroxyl->Polymer Propagation (Chain Reaction) Stable Stable Hydroperoxide + Aminyl Radical Peroxyl->Stable Interception Amine N-(Butan-2-yl)- 4-ethoxyaniline Amine->Stable H-Atom Donation

Fig 1. Radical scavenging mechanism of secondary aromatic amines in polymer autoxidation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to ensure that the observed stabilization is directly causal to the antioxidant formulation.

Protocol 1: Compounding into Medical-Grade Polyisoprene

Rationale: Antioxidants must be incorporated directly into the rubber compound during mixing rather than applied as a surface coating. This ensures the chemical can react with entrained oxygen and bleed toward the surface at a controlled rate over the product's shelf life.

Step-by-Step Methodology:

  • Mastication: Introduce 100 parts per hundred rubber (phr) of medical-grade polyisoprene into a two-roll mill set to 60°C. Masticate for 5 minutes. Causality: Mechanical shear breaks down polymer chains to reduce viscosity, ensuring homogeneous dispersion of the antioxidant and preventing localized degradation hotspots.

  • Antioxidant Integration: Gradually add 1.0 phr of N-(Butan-2-yl)-4-ethoxyaniline. Mill for an additional 10 minutes, performing cross-cuts to ensure uniform blending.

  • Crosslinker Addition: Add standard sulfur/accelerator curing agents (e.g., 1.5 phr sulfur, 1.0 phr CBS).

  • Vulcanization: Transfer the compounded elastomer to a heated press at 150°C and cure for 15 minutes at 10 MPa to form 2mm thick sheets.

  • Self-Validation Checkpoint: Perform a solvent-swelling crosslink density test (using toluene) on samples from three different spatial locations of the cured sheet. Validation Rule: If the crosslink density deviates by >5% across the samples, the dispersion of the antioxidant and curing agents is non-uniform, and the batch must be invalidated.

Protocol 2: Oxidative Induction Time (OIT) via DSC

Rationale: OIT is the gold standard for quantifying the oxidative stability of polymers. It measures the time required for the antioxidant to be consumed before catastrophic exothermic polymer degradation begins.

Step-by-Step Methodology:

  • Sample Preparation: Punch a 10 mg sample from the vulcanized sheet (Protocol 1) and place it into an open aluminum DSC pan.

  • Inert Heating: Purge the Differential Scanning Calorimeter (DSC) cell with Nitrogen (

    
    ) at 50 mL/min. Ramp the temperature from 25°C to 200°C at a rate of 20°C/min.
    
  • Isothermal Equilibration: Hold isothermally at 200°C for 3 minutes to stabilize heat flow.

  • Oxygen Switch: Switch the purge gas from

    
     to Oxygen (
    
    
    
    ) at 50 mL/min. Mark this exact timestamp as
    
    
    .
  • Measurement: Record the heat flow until a sharp exothermic peak is observed (indicating autoxidation). The OIT is the time from

    
     to the extrapolated onset of the exotherm.
    
  • Self-Validation Checkpoint: Run an empty aluminum pan as a baseline reference simultaneously, and a neat (unformulated) polyisoprene control. Validation Rule: The baseline heat flow must remain flat (±0.05 W/g) prior to the oxygen switch. The neat control must yield an OIT of < 3.0 minutes. If either condition fails, the instrument is contaminated or the thermal environment is flawed.

ProtocolWorkflow S1 1. Elastomer Mastication (Polyisoprene Base) S2 2. Antioxidant Integration (0.5 - 1.5 phr) S1->S2 S3 3. Crosslinker Addition (Sulfur/Peroxide) S2->S3 S4 4. Vulcanization (150°C Curing) S3->S4 S5 5. Accelerated Aging (Thermal/Ozone Chamber) S4->S5 S6 6. OIT & Tensile Analysis (DSC & Instron) S5->S6

Fig 2. Experimental workflow for compounding and validating antioxidant efficacy in elastomers.

Quantitative Data Presentation

The following table summarizes the causal relationship between N-(Butan-2-yl)-4-ethoxyaniline loading, thermal stability, and the resulting Extractables & Leachables (E&L) profile after simulated accelerated aging (7 days at 70°C).

FormulationAntioxidant Loading (phr)OIT at 200°C (min)Tensile Strength Retention (%)E&L Profile (Total Volatiles, ppm)
Control (Neat Polyisoprene) 0.0< 2.045.2 ± 3.1> 150.0
Formulation A 0.518.588.4 ± 2.5< 15.0
Formulation B 1.034.296.1 ± 1.2< 5.0
Formulation C 1.541.097.5 ± 1.0< 5.0

Data Interpretation: Formulations B and C demonstrate that 1.0 phr is the optimal thermodynamic threshold. Beyond this point, the marginal gain in OIT does not justify the added chemical load, and the E&L profile remains stable, ensuring regulatory compliance for medical devices.

References[2] Antiozonant mixture containing a phenylenediamine, US Patent 3466248A. Verify Source[1] Process for the preparation of hydroxycarboxylic acid anilides, EP0753507A1. Verify Source[3] Effect of Antioxidants on Mechanical, Physical and Aging Properties, e-Jurnal Sains Nuklear Malaysia. Verify Source[4] Antioxidants and Antiozonants, Akrochem Corporation. Verify Source[5] Reaction kinetics of antioxidants for polyolefins, Energiforsk. Verify Source

Sources

Application

Application Note: A Reliable, Gram-Scale Synthesis of N-sec-Butylaniline via Direct Reductive Amination

Introduction N-substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Specifically, N-sec-butylaniline serves as a valuable buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Specifically, N-sec-butylaniline serves as a valuable building block, and its efficient, scalable synthesis is of significant interest to researchers in both academic and industrial settings. While several methods exist for C-N bond formation, including direct alkylation and Buchwald-Hartwig amination, direct reductive amination stands out for its operational simplicity, high atom economy, and avoidance of over-alkylation issues that can plague other methods.[3][4][5]

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of N-sec-butylaniline from aniline and 2-butanone (methyl ethyl ketone) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[6][7] The causality behind key experimental choices, self-validating quality control checkpoints, and comprehensive safety protocols are explained to ensure a successful and safe synthesis.

Synthetic Strategy: Direct Reductive Amination

The chosen method is a one-pot direct reductive amination.[8] This process involves the initial condensation of aniline and 2-butanone to form an intermediate iminium ion, which is then immediately reduced in situ by the hydride reagent to yield the target secondary amine.[9]

Why this method?

  • Selectivity: Sodium triacetoxyborohydride is a mild reducing agent that reduces the intermediate iminium ion much faster than it reduces the starting ketone.[7] This selectivity is crucial for a one-pot procedure, minimizing the formation of 2-butanol as a side product and maximizing the yield of the desired amine.[6][10]

  • Operational Simplicity: The reaction can be performed at room temperature without the need for specialized equipment like hydrogenation reactors. All reagents are combined in a single flask, simplifying the workflow.[11]

  • Control over Alkylation: Unlike direct alkylation with sec-butyl halides, reductive amination effectively prevents the formation of the dialkylated product, N,N-di(sec-butyl)aniline, which can be a major impurity that is difficult to separate.[4]

Reaction Mechanism

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: Aniline, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by dehydration to form a Schiff base (an imine). In the presence of a weak acid (acetic acid is generated from the reagent), the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride (H⁻) to the iminium ion, reducing the C=N bond to a C-N single bond, yielding the final N-sec-butylaniline product.[9]

Caption: Mechanism of direct reductive amination.

Gram-Scale Experimental Protocol

This protocol is designed for the synthesis of approximately 10 grams of N-sec-butylaniline. All operations should be conducted in a well-ventilated chemical fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount UsedMolar Equivalents
Aniline93.1310.0 g (9.68 mL)1.0
2-Butanone (MEK)72.119.25 g (11.5 mL)1.2
Sodium Triacetoxyborohydride211.9428.5 g1.25
1,2-Dichloroethane (DCE), anhydrous98.96200 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-~150 mL-
Brine (Saturated aq. NaCl)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10.0 g, 107.4 mmol) and 2-butanone (9.25 g, 128.8 mmol, 1.2 equiv.).

  • Solvent Addition: Add 200 mL of anhydrous 1,2-dichloroethane (DCE). Stir the solution at room temperature under a nitrogen or argon atmosphere.

    • Expertise Note: Anhydrous solvent is crucial as water can hydrolyze the imine intermediate, reducing the yield.[12] DCE is the preferred solvent for this reaction as it generally provides faster reaction rates.[10]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (28.5 g, 134.2 mmol, 1.25 equiv.) to the stirred solution in portions over 15-20 minutes.

    • Expertise Note: The addition should be portion-wise to control the initial effervescence (hydrogen gas evolution) and any potential exotherm. A slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of aniline.

    • Self-Validating System: A simple TLC (e.g., 9:1 Hexanes:Ethyl Acetate on silica gel) can visualize the consumption of the aniline starting material (stains with permanganate) and the formation of the less polar product.

  • Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring.

    • Causality: This step neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted NaBH(OAc)₃. Be cautious as gas evolution (CO₂ and H₂) will occur.

  • Work-up - Extraction: Transfer the mixture to a 1 L separatory funnel. Allow the layers to separate and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 50 mL).

  • Work-up - Washing and Drying: Combine all organic layers and wash them with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Expertise Note: The brine wash helps to remove residual water and break any minor emulsions that may have formed.[12]

Experimental Workflow Setup 1. Reaction Setup Aniline + 2-Butanone in DCE Addition 2. Add NaBH(OAc)₃ Slowly, in portions Setup->Addition Stir 3. Stir at RT 12-24h, Monitor by TLC/GC Addition->Stir Quench 4. Quench Reaction Add sat. aq. NaHCO₃ Stir->Quench Extract 5. Extraction Separate layers, extract aqueous phase Quench->Extract Dry 6. Dry & Concentrate Wash with brine, dry (MgSO₄), rotary evaporation Extract->Dry Purify 7. Purification Vacuum Distillation or Column Chromatography Dry->Purify Analyze 8. Characterization NMR, GC-MS, IR Purify->Analyze

Caption: Overall workflow for the synthesis of N-sec-butylaniline.

Purification

The crude product, an oil, will contain minor impurities. Purification can be achieved by one of two methods depending on the required purity and available equipment.

  • Vacuum Distillation: For gram-scale synthesis, this is often the most efficient method. N-sec-butylaniline has a high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.

  • Column Chromatography: If high purity is essential, flash chromatography on silica gel is effective.[12] A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate or dichloromethane will separate the product from any residual starting materials or non-polar impurities.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity.

  • GC-MS: To confirm the molecular weight and assess purity.

  • FT-IR: To observe the N-H stretch of the secondary amine.

Safety and Hazard Management

It is imperative to handle all chemicals with appropriate safety precautions. Review the Safety Data Sheet (SDS) for each reagent before beginning work.[13][14][15]

  • Aniline: Highly toxic if inhaled, ingested, or absorbed through the skin.[13] It is a suspected carcinogen and mutagen. Always handle in a chemical fume hood while wearing nitrile gloves, safety goggles, and a lab coat.[15]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also a skin and eye irritant. Handle in a dry environment and avoid contact with water or protic solvents during storage and handling.[14]

  • 1,2-Dichloroethane (DCE): A flammable liquid and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • 2-Butanone (MEK): A flammable liquid and eye irritant. Keep away from ignition sources.

Spill Management: In case of a small spill inside a fume hood, absorb it with an inert material (e.g., vermiculite) and dispose of it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact institutional safety personnel.[13]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[13]

  • Inhalation: Move the person to fresh air.[15] In all cases of significant exposure, seek immediate medical attention.

References

  • Benchchem Technical Support. (2025). N-Alkylaniline Synthesis. Benchchem.
  • Bobbitt, J., et al. (2018). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. McMaster University.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • University of Washington. (n.d.). Aniline Safety Data Sheet.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-62. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aniline.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Retrieved from [Link]

  • CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Google Patents.
  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. Retrieved from [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2018). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 16(39), 7149-7153. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • US2507755A - Preparation of alkyl anilines. Google Patents.
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325-3331. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • CN102816074A - Synthesis method of p-n-butylaniline. Google Patents.
  • Stanisavljević, A., Stojanović, M., & Baranac‐Stojanović, M. (2025). Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial. Chemistry – A European Journal. Retrieved from [Link]

  • PubChem. (n.d.). N-sec-Butylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of N-sec-butylanilines"

Welcome to the Process Chemistry Technical Support Center. The synthesis of N-sec-butylaniline—typically achieved via the reductive amination of aniline with 2-butanone (methyl ethyl ketone, MEK) or direct alkylation wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of N-sec-butylaniline—typically achieved via the reductive amination of aniline with 2-butanone (methyl ethyl ketone, MEK) or direct alkylation with sec-butyl halides—is a fundamental C–N bond-forming reaction[1]. However, due to the electronic properties of aniline and the steric profile of the sec-butyl group, researchers frequently encounter competing side reactions.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize your yield and purity.

Core Mechanistic Overview & Reaction Network

To troubleshoot effectively, you must first understand the competing pathways in your reactor. The diagram below maps the desired reductive amination pathway against the three most common side reactions: ketone reduction, over-alkylation, and Friedel-Crafts C-alkylation.

ReactionNetwork A Aniline + 2-Butanone B Imine / Iminium Ion A->B -H2O (Acid Catalysis) D 2-Butanol (Side Product) A->D Direct Reduction (Aggressive Reductant) F C-Alkylated Anilines (Friedel-Crafts) A->F Strong Acid / High Temp C N-sec-butylaniline (Target Product) B->C Selective Reduction (e.g., NaBH(OAc)3) E N,N-di-sec-butylaniline (Over-alkylation) C->E Excess Ketone + Prolonged Time

Reaction network for N-sec-butylaniline synthesis highlighting primary pathways and side reactions.

Troubleshooting Guide & FAQs

Q1: My GC/MS shows a significant amount of 2-butanol. How do I prevent ketone reduction? A1: This occurs when your reducing agent is too aggressive and reduces 2-butanone before it can condense with aniline to form the imine.

  • The Causality: Reagents like sodium borohydride (NaBH₄) rapidly attack aliphatic ketones. Furthermore, the electrochemical reduction of 2-butanone in aqueous media can also lead to significant secondary alcohol formation depending on the pH[2].

  • The Fix: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over the unreacted ketone[3].

Q2: I am seeing N,N-di-sec-butylaniline in my product mixture. Isn't the sec-butyl group too sterically hindered for over-alkylation? A2: While sterically hindered, over-alkylation remains a persistent issue, especially in catalytic hydrogenation setups (e.g., Pt/C or Pd/C with H₂)[4].

  • The Causality: The secondary amine product (N-sec-butylaniline) is more electron-rich (nucleophilic) than the primary aniline starting material. If excess 2-butanone is present and the reaction is left running after the primary aniline is consumed, the secondary amine will undergo a second reductive amination.

  • The Fix: Strictly limit 2-butanone to 1.0–1.05 equivalents. Monitor the reaction closely and quench immediately once aniline levels drop below 2%.

Q3: We are scaling up using acid catalysis and heat, but we are observing ortho/para-sec-butylaniline. What is causing this? A3: You are observing Friedel-Crafts C-alkylation.

  • The Causality: At high temperatures, particularly with strong Brønsted or Lewis acids, the intermediate carbocation (or highly activated imine) attacks the electron-rich aromatic ring instead of the nitrogen atom[5].

  • The Fix: Lower the reaction temperature and switch to a milder acid promoter (e.g., glacial acetic acid).

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and correct side reactions based on your analytical data.

Troubleshooting Start Impurity Detected Q1 Is it 2-butanol? Start->Q1 Fix1 Use NaBH(OAc)3 or pre-form imine Q1->Fix1 Yes Q2 Is it N,N-di- sec-butylaniline? Q1->Q2 No Fix2 Limit 2-butanone to 1.05 equiv Q2->Fix2 Yes Q3 Is it ring- alkylated? Q2->Q3 No Fix3 Lower temp & use mild acid (AcOH) Q3->Fix3 Yes

Diagnostic workflow for identifying and resolving common side reactions based on GC/MS impurity data.

Quantitative Data: Reductant Selection

The choice of reducing agent is the single most critical variable in controlling side reactions during reductive amination[3].

Reducing AgentKetone Reduction (2-Butanol)Over-Alkylation (Tertiary Amine)Target YieldMechanistic Notes
NaBH₄ High (>30%)Low (<5%)Poor (<50%)Non-selective; reduces ketone rapidly before imine formation.
NaBH₃CN Low (<5%)Moderate (10-15%)Good (70-80%)Requires strict pH control (pH 4-5); generates toxic HCN byproducts.
NaBH(OAc)₃ Very Low (<2%)Very Low (<1%)Excellent (>90%)Mild and highly selective for iminium ions; preferred for laboratory scale[3].
H₂ / Pt/C Low (<5%)High (>20%)Moderate (60-70%)Prone to over-alkylation if ketone is in excess[4].

Self-Validating Experimental Protocol

Below is a highly selective, step-by-step methodology for the direct reductive amination of aniline with 2-butanone using NaBH(OAc)₃. This protocol is designed as a self-validating system , meaning physical or analytical cues at each step confirm the reaction is proceeding correctly.

Reagents: Aniline (1.0 equiv), 2-Butanone (1.05 equiv), NaBH(OAc)₃ (1.4 equiv), Glacial Acetic Acid (1.0 equiv), 1,2-Dichloroethane (DCE).

  • Initial Charge & Imine Formation:

    • Action: Charge a dry flask with aniline and 2-butanone in DCE (0.2 M). Add glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen, accelerating nucleophilic attack by aniline without triggering Friedel-Crafts C-alkylation.

    • Self-Validation Check: The solution should remain clear. A GC/TLC check after 15 minutes should show the emergence of a new, less polar spot (the imine) alongside unreacted starting materials.

  • Reductant Addition:

    • Action: Cool the mixture to 0–5 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Causality: Hydride transfer is exothermic. Temperature control prevents thermal runaway and minimizes the kinetic energy required for over-alkylation.

    • Self-Validation Check: A mild exotherm should be observed upon addition. The suspension will slowly become homogeneous as the reductant is consumed.

  • Reaction Progression:

    • Action: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: Perform a GC check at 4 hours. Aniline should be < 2%. Critical Rule: If 2-butanone is depleted but aniline remains, do not add more ketone (this risks over-alkylation). Instead, evaluate the water content of your solvent, which may be hydrolyzing the imine.

  • Quench & Workup:

    • Action: Quench the reaction slowly with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and destroys any unreacted hydride, halting the reaction and preventing post-workup alkylation.

    • Self-Validation Check: Vigorous bubbling (CO₂ evolution) confirms the successful neutralization of the acid and active hydride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Smirnov, Y. D., & Tomilov, A. P. (1995). "Electrochemical reductive amination." Erowid Archive (Translated from Russian). URL: [Link]

  • Su, B., & Barthomeuf, D. (1995). "Effect of reaction temperature on the alkylation of aniline by methanol over almost neutral zeolites LiY and NaY." Studies in Surface Science and Catalysis (Referenced via ResearchGate). URL: [Link]

  • Dong, W., et al. (2023). "One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation." PMC / National Institutes of Health. URL: [Link]

Sources

Optimization

Module 1: Chromatography Challenges (The "Streak")

This is the N-Alkylated Aniline Purification Support Center . We have bypassed standard templates to provide a direct, causality-driven troubleshooting guide.

Author: BenchChem Technical Support Team. Date: March 2026

This is the N-Alkylated Aniline Purification Support Center .

We have bypassed standard templates to provide a direct, causality-driven troubleshooting guide. N-alkylated anilines are notoriously difficult to purify due to three converging factors: silanol-amine interactions (tailing) , oxidative instability (browning) , and close pKa values between mono- and di-alkylated species.

User Issue: "My compound elutes as a broad streak from solvent front to baseline, or it never elutes at all."

The Mechanism

Standard silica gel (


) is acidic (

). The surface contains free silanol groups (

) that act as Brønsted acids.[1] N-alkyl anilines are basic (

).
  • The Problem: The amine nitrogen hydrogen-bonds or protonates upon contact with the silanol, effectively "sticking" to the stationary phase rather than partitioning into the mobile phase.

  • The Result: Peak broadening (tailing) and mass loss.

Protocol A: The "Amine Shield" Method (Mobile Phase Modification)

Use this for standard flash chromatography.

  • Select Solvent System: Determine your gradient (e.g., Hexane/EtOAc) using TLC.[2]

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to both solvent reservoirs (Solvent A and Solvent B).
    
    • Why? The TEA/Ammonia is more basic and sterically smaller than your product. It saturates the acidic silanol sites first, creating a "shield" that allows your aniline to pass through without sticking.

  • Equilibration (Critical): Flush the column with at least 3-5 column volumes (CV) of the modified starting solvent before loading your sample.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before you inject your sample.

Protocol B: The "Hardware Fix" (Amine-Functionalized Silica)

Use this if Protocol A fails or if your compound is acid-sensitive.

Switch to Amine-Functionalized Silica (NH-Silica) cartridges.

  • Mechanism: The silica surface is pre-bonded with propyl-amine groups.[1] This creates a basic surface that repels the basic aniline, forcing it into the mobile phase.

  • Benefit: No TEA required in the solvent. You can use standard Hexane/EtOAc gradients.

  • Warning: Do not use with aldehydes or ketones (formation of Schiff bases).

Module 2: Separation of Mixtures (Primary vs. Secondary vs. Tertiary)

User Issue: "I have a mixture of unreacted Aniline (Primary), Product (Secondary), and Over-alkylated (Tertiary) byproduct. They run together on TLC."

The Decision Matrix

N-alkyl anilines often have boiling points and pKa values very close to their starting materials. Select your method based on the product type.

PurificationLogic Start Identify Target Product TargetSec Target: Secondary Amine (N-Alkyl Aniline) Start->TargetSec TargetTert Target: Tertiary Amine (N,N-Dialkyl Aniline) Start->TargetTert SecMethod1 Method A: Fractional Distillation (Best for <5g scale diff) TargetSec->SecMethod1 Liquid/Stable SecMethod2 Method B: Chromatography (Requires TEA buffering) TargetSec->SecMethod2 Solid/High MW TertMethod1 Method C: Chemical Scavenging (Acetic Anhydride) TargetTert->TertMethod1 Removes 1° & 2° amines ScavengerAction Add Ac2O -> Forms Amides (Amides are much less polar) TertMethod1->ScavengerAction

Caption: Decision tree for separating N-alkyl aniline mixtures based on substitution level.

Protocol C: Chemical Scavenging (For Tertiary Amine Targets Only)

If your product is a Tertiary amine (N,N-dialkyl), you can chemically remove primary and secondary impurities.[3]

  • Reagent: Add 1.5 equivalents of Acetic Anhydride (

    
    ) relative to the estimated impurity amount.
    
  • Reaction: Stir at room temperature for 30 minutes.

    • Mechanism:[4][5]

      
       acetylates primary and secondary amines, converting them into amides . Tertiary amines cannot react.[5]
      
  • Separation:

    • TLC Check: The amides will have a significantly lower Rf (more polar) or higher Rf (less polar, depending on the chain) than the free amine, but crucially, their acid/base properties change.

    • Acid Wash: Dissolve mixture in EtOAc. Wash with 1M HCl.[6]

      • Result: The basic Tertiary amine (Product) goes into the aqueous layer. The neutral Amides (Impurities) stay in the organic layer.

    • Recovery: Basify the aqueous layer (NaOH) and extract the pure Tertiary amine back into organic solvent.

Protocol D: Fractional Distillation (For Secondary Amine Targets)

Chemical scavenging is risky for secondary amines as they will also react. Distillation is preferred.

  • Vacuum Requirement: High vacuum (< 1 mmHg) is essential to lower the boiling point and prevent oxidation.

  • Inert Gas: Bleed

    
     or Argon into the capillary to prevent oxidative degradation during heating.
    
  • Fractionation: Use a Vigreux column. The boiling point difference between Aniline (

    
    ) and N-Methylaniline (
    
    
    
    ) is small but separable with a theoretical plate count > 5.

Module 3: Stability & Storage (The "Black Tar" Issue)

User Issue: "My clear oil turned into a black tar overnight."

The Mechanism

Anilines are electron-rich aromatic systems prone to radical oxidation . Atmospheric oxygen creates radical cations, leading to polymerization (formation of aniline black/azo compounds). This is accelerated by light and trace metals.

Protocol E: Salt Formation (The "Time Capsule")

Never store N-alkyl anilines as free bases for long periods.

Step-by-Step Salt Formation:

  • Dissolution: Dissolve the crude/purified aniline in diethyl ether or EtOAc.

  • Precipitation: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at

    
    .
    
  • Observation: A white/off-white precipitate (the Hydrochloride salt) will form immediately.

  • Filtration: Filter the solid under

    
     atmosphere.
    
  • Storage: Store the salt in a amber vial.

    • Why? The protonated nitrogen (

      
      ) pulls electron density away from the ring, significantly increasing the oxidation potential. The salt is indefinitely stable.
      

Reference Data

Table 1: Common pKa Values (Aqueous)

Use this to plan acid/base extractions. You need a pH > pKa + 2 to keep the amine in the organic phase.[7]

CompoundStructurepKa (Conj. Acid)Boiling Point
Aniline

4.6184°C
N-Methylaniline

4.85196°C
N,N-Dimethylaniline

5.15194°C
N-Ethylaniline

5.1205°C

References

  • Biotage. "How to purify organic amines." Biotage Flash Chromatography Blog. [Link]

  • Organic Syntheses. "Purification of Amines by Flash Chromatography." Org.[6][8] Syn. Coll. Vol. 6, p. 75. [Link]

Sources

Troubleshooting

Technical Support Center: N-(Butan-2-yl)-4-ethoxyaniline Synthesis

Topic: Troubleshooting By-product Formation & Process Optimization Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Reaction Context You are likely attempting to synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting By-product Formation & Process Optimization Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Context

You are likely attempting to synthesize N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine) via Reductive Amination or Nucleophilic Substitution . While the target molecule is structurally simple, the electron-rich nature of the 4-ethoxyaniline combined with the steric hindrance of the sec-butyl group introduces specific chemoselectivity challenges.

This guide addresses the critical "pain points" of this synthesis: preventing over-alkylation, minimizing direct ketone reduction, and managing the oxidative instability of the starting aniline.

Core Reaction Pathways
  • Method A (Recommended): Reductive Amination of 4-ethoxyaniline with 2-butanone (MEK) using a selective hydride donor (e.g., STAB).

  • Method B (Legacy/Prone to Side Reactions): Direct alkylation of 4-ethoxyaniline with 2-halobutane.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark red/brown almost immediately."

Diagnosis: Oxidative Degradation of 4-Ethoxyaniline. Technical Explanation: 4-Ethoxyaniline (p-phenetidine) is an electron-rich aniline. Upon exposure to atmospheric oxygen and light, it readily undergoes one-electron oxidation to form radical cations, which couple to form azo compounds, phenazines, or quinone imines (colored species). This is not a reaction by-product but a reagent quality issue. Corrective Action:

  • Purify Starting Material: If the aniline is dark, distill it under reduced pressure or recrystallize before use.

  • Inert Atmosphere: Conduct the reaction strictly under Nitrogen or Argon.

  • Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to addition.

Issue 2: "I am observing a significant impurity with Mass [M+56]."

Diagnosis: Over-alkylation (Formation of Tertiary Amine). Technical Explanation: The product, N-(Butan-2-yl)-4-ethoxyaniline, is a secondary amine. It is more nucleophilic than the starting primary aniline due to the inductive effect (+I) of the alkyl group. If the concentration of the alkylating agent (or aldehyde/ketone) is too high, the product reacts further to form N,N-di(butan-2-yl)-4-ethoxyaniline . Corrective Action:

  • For Reductive Amination: This is rare with ketones due to steric hindrance (two sec-butyl groups are bulky), but if observed, ensure you are not using a large excess of 2-butanone. Use a 1:1.1 stoichiometry.

  • For Direct Alkylation: This is the primary failure mode. Switch to Reductive Amination. If you must use alkylation, use a large excess of the aniline (2-3 equivalents) to statistically favor mono-alkylation, then recycle the unreacted starting material.

Issue 3: "LCMS shows a large peak for 2-Butanol, and conversion is low."

Diagnosis: Competitive Reduction of the Ketone. Technical Explanation: The reducing agent (e.g., NaBH4) is reducing the 2-butanone to 2-butanol faster than the imine is forming. This consumes your electrophile. Corrective Action:

  • Change Reductant: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, making it highly selective for imines over ketones [1].

  • Stepwise Protocol: Pre-form the imine. Stir 4-ethoxyaniline and 2-butanone with a drying agent (MgSO4 or Molecular Sieves) or a Lewis Acid (Ti(OiPr)4) for 2-4 hours before adding the reducing agent.

Issue 4: "I see an impurity at M-18 relative to the intermediate."

Diagnosis: Stable Imine Intermediate (Incomplete Reduction). Technical Explanation: The intermediate imine (N-(butan-2-ylidene)-4-ethoxyaniline) has formed but has not been reduced. This often happens if the reaction pH is too high (basic), stabilizing the imine and preventing protonation to the reactive iminium species. Corrective Action:

  • Adjust pH: Add acetic acid (1-2 equivalents) to the reaction. The acid protonates the imine nitrogen, generating a highly electrophilic iminium ion that is rapidly reduced by the hydride donor [2].

By-Product Profile & Data Summary

The following table summarizes the specific impurities you must monitor during HPLC/LCMS analysis.

By-Product / ImpurityStructure DescriptionOriginPrevention Strategy
N,N-di(butan-2-yl)-4-ethoxyaniline Tertiary Amine (Over-alkylated)Product competes with SM for electrophile.Control stoichiometry; Use reductive amination over alkylation.
2-Butanol AlcoholDirect reduction of 2-butanone.Use STAB (selective reductant); Pre-form imine.
Azobenzene derivatives Colored dimersOxidation of 4-ethoxyaniline.Inert atmosphere (N2/Ar); Distill SM.
N-(Butan-2-ylidene)-4-ethoxyaniline Imine (Double bond)Incomplete reduction.Extend reaction time; Add AcOH catalyst.
2-Butene AlkeneElimination of 2-halobutane (Method B only).Avoid direct alkylation; Use lower temperatures.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways SM_Aniline 4-Ethoxyaniline (Starting Material) Intermediate_Hemiaminal Hemiaminal (Unstable) SM_Aniline->Intermediate_Hemiaminal Condensation BP_Oxidation By-product: Azo/Quinone Species SM_Aniline->BP_Oxidation O2 / Light SM_Ketone 2-Butanone SM_Ketone->Intermediate_Hemiaminal Condensation BP_Alcohol By-product: 2-Butanol SM_Ketone->BP_Alcohol Direct Reduction (If Imine formation is slow) Intermediate_Imine Imine (N-butan-2-ylidene...) Intermediate_Hemiaminal->Intermediate_Imine - H2O (Slow Step) Product TARGET: N-(Butan-2-yl)-4-ethoxyaniline Intermediate_Imine->Product + Hydride (Reduction) (Fast with Acid Catalyst) BP_Tertiary By-product: Tertiary Amine (Over-alkylation) Product->BP_Tertiary + 2-Butanone (Excess Reagents)

Caption: Kinetic competition in the reductive amination of 4-ethoxyaniline. Red dashed lines indicate parasitic side reactions.

Optimized Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is the industry standard for minimizing by-products in aniline alkylation due to its steric bulk and electronic selectivity [3].

Reagents:

  • 4-Ethoxyaniline (1.0 equiv)

  • 2-Butanone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve 4-ethoxyaniline (1.0 eq) in DCE (0.2 M concentration).

  • Imine Formation: Add 2-butanone (1.1 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The color may darken slightly; this is normal. The acid catalyzes the formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes.

    • Note: Gas evolution (H2) is minimal but possible.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Monitor: Check via TLC or LCMS.[1] Look for disappearance of the aniline peak.

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with Dichloromethane (DCM) (x3). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

  • Sigma-Aldrich. "Application Note – Reductive Amination."

Sources

Optimization

Diagnostic Quick-Reference: LC-MS/MS Degradation Profiling

Welcome to the Analytical & Formulation Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubleshooting the specific degradation pathways of N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine).

Because this compound features an electron-rich aromatic ring coupled with a secondary amine, it is highly susceptible to specific oxidative and metabolic liabilities. This guide moves beyond listing symptoms; it explains the fundamental causality behind the degradation mechanisms and provides self-validating protocols to ensure your analytical workflows are robust.

When analyzing stability samples, quantitative mass shifts are your first diagnostic tool. Use the table below to correlate observed LC-MS/MS data with the specific degradation pathway of N-(Butan-2-yl)-4-ethoxyaniline (Parent


).
Observed Symptom / Visual CueMass Shift (

m/z)
Likely DegradantMechanistic Pathway
Loss of parent, no color change -56 Da (

138)
p-PhenetidineOxidative N-Dealkylation
Volatile peak in GC-MS headspace N/A (MW 72)2-Butanone (MEK)Oxidative N-Dealkylation
Dark red/brown discoloration +77 Da (

271)
4,4'-Diethoxyazobenzene1

Oxidation & Dimerization
Yellowing of solution -42 Da (

152)
4-Ethoxy-1,2-benzoquinoneAromatic Ring Oxidation
Unexpected polarity shift (early RT) -28 Da (

166)
N-sec-butyl-p-aminophenolO-Dealkylation (Ether Cleavage)

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my N-(Butan-2-yl)-4-ethoxyaniline standard turn dark red or brown during benchtop storage, even in sealed vials? The Causality: The p-ethoxy group is strongly electron-donating by resonance, which significantly increases the electron density on both the aromatic ring and the amine nitrogen. This lowers the oxidation potential of the molecule, making it highly susceptible to one-electron oxidation by trace transition metals, ambient light, or dissolved oxygen. The Mechanism: Oxidation removes a single electron to form a nitrogen-centered radical cation. This radical is stabilized by the ethoxy group but remains highly reactive. Two such radicals will rapidly couple to form azo dimers (e.g., 4,4'-diethoxyazobenzene), which are intensely red/brown chromophores[1]. Further oxidation can also lead to 4-ethoxy-1,2-benzoquinone[2].

Q2: During in vitro microsomal stability assays (CYP450), I observe a rapid depletion of the parent compound and the appearance of a new peak at m/z 138. What is happening? The Causality: You are observing Oxidative N-Dealkylation . Secondary amines are classic targets for cytochrome P450 enzymes. The Mechanism: CYP450 catalyzes the hydroxylation of the


-carbon on the sec-butyl group. This creates an 

-carbinolamine intermediate. Because carbinolamines are thermodynamically unstable, this intermediate spontaneously collapses, cleaving the C-N bond to yield a primary amine (p-phenetidine,

138) and a ketone (2-butanone)[3].

Q3: How can I definitively prove that the loss of my compound in aqueous formulation is due to oxidation rather than acid/base hydrolysis? The Causality: Amine and ether linkages are generally stable to mild hydrolysis but highly sensitive to reactive oxygen species (ROS). The Solution: You must implement a self-validating protocol using a radical scavenger (see Protocol 1 below). If the addition of Butylated hydroxytoluene (BHT) completely halts the degradation, the mechanism is definitively proven to be radical-mediated oxidation, ruling out hydrolysis.

Pathway Visualization

Pathways Parent N-(Butan-2-yl)-4-ethoxyaniline [Parent API] Carbinolamine α-Carbinolamine [Unstable Intermediate] Parent->Carbinolamine CYP450 / ROS (N-Dealkylation) Radical Nitrogen-centered Radical Cation Parent->Radical 1e- Oxidation (-e-, -H+) Phenol N-sec-butyl-p-aminophenol (m/z 166) Parent->Phenol O-Dealkylation (-C2H4) pPhenetidine p-Phenetidine (m/z 138) Carbinolamine->pPhenetidine Spontaneous Cleavage Butanone 2-Butanone (Volatile Ketone) Carbinolamine->Butanone Spontaneous Cleavage Dimer 4,4'-Diethoxyazobenzene (Red Dimer, m/z 271) Radical->Dimer Radical Coupling Quinone 4-Ethoxy-1,2-benzoquinone (Yellow Quinone, m/z 152) Radical->Quinone Further Oxidation

Fig 1: Primary degradation pathways of N-(Butan-2-yl)-4-ethoxyaniline.

Experimental Methodologies

Protocol 1: Self-Validating Forced Oxidative Degradation Assay

To formulate a stable product, you must first map its vulnerabilities. This step-by-step protocol utilizes a parallel control system to self-validate that observed degradation is strictly oxidative.

Step 1: Preparation of Stock Solutions

  • Prepare a 1 mg/mL stock of N-(Butan-2-yl)-4-ethoxyaniline in LC-MS grade Acetonitrile.

  • Prepare a 100 mM solution of Butylated hydroxytoluene (BHT) in Acetonitrile (Radical Scavenger).

  • Prepare a 3%

    
     solution in MS-grade water (Oxidant).
    

Step 2: Cohort Segregation & Initiation

  • Test Cohort: Combine 100

    
    L API stock + 800 
    
    
    
    L Buffer (pH 7.4) + 100
    
    
    L
    
    
    .
  • Control Cohort (Self-Validation): Combine 100

    
    L API stock + 700 
    
    
    
    L Buffer + 100
    
    
    L BHT stock + 100
    
    
    L
    
    
    .
  • Incubate both cohorts at 37°C in the dark for 4 hours.

Step 3: Quenching

  • Quench the reactions by adding 1 mL of ice-cold Methanol containing 0.1% Formic Acid to precipitate any buffer salts and stabilize the analytes. Centrifuge at 14,000 x g for 10 minutes.

Step 4: LC-MS/MS Analysis & Logic Gating

  • Inject the supernatant into the LC-MS/MS.

  • Validation Logic: If the Test Cohort shows >20% degradation (appearance of

    
     138 and 271) while the Control Cohort shows <2% degradation, the assay self-validates that the degradation is exclusively driven by radical-mediated oxidation. If both degrade equally, suspect background hydrolysis or a non-radical cleavage mechanism.
    

Workflow Start Prepare API Stock Split Split into Cohorts Start->Split Test Test Cohort: + Oxidant (H2O2) Split->Test Control Control Cohort: + Oxidant + BHT (Scavenger) Split->Control Incubate Incubate 4h at 37°C Test->Incubate Control->Incubate Quench Quench: Cold MeOH + 0.1% FA Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Validate Self-Validation: BHT preserves API? Yes = Radical Mech. Analyze->Validate

Fig 2: Workflow for the self-validating forced oxidative degradation assay.

References

  • [1] The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [2] Kinetics and Mechanism of Periodate Oxidation of p-Phenetidine. Asian Journal of Chemistry. Available at:[Link]

  • [3] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-sec-butyl vs N-n-butylanilines: Steric Hindrance, Kinetics, and Applications

In the realm of physical organic chemistry and specialized materials science, the structural nuances of N-alkylanilines dictate their reactivity, stability, and application profiles. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of physical organic chemistry and specialized materials science, the structural nuances of N-alkylanilines dictate their reactivity, stability, and application profiles. This guide provides an in-depth comparative analysis between two structural isomers: N-n-butylaniline (bearing a linear alkyl chain) and N-sec-butylaniline (bearing an alpha-branched alkyl chain).

While both share the identical molecular formula (C₁₀H₁₅N), the subtle shift of a methyl group to the alpha position in the sec-butyl variant fundamentally alters the steric environment surrounding the nitrogen lone pair. This guide dissects their physicochemical properties, reaction kinetics, and industrial utility, providing actionable protocols for researchers and drug development professionals.

Physicochemical Properties Comparison

The baseline physical properties of these isomers are largely similar, but their chemical behavior diverges significantly due to steric parameters. Below is a synthesized comparison of their core metrics[1],[2],[3].

PropertyN-n-ButylanilineN-sec-Butylaniline
CAS Number 1126-78-96068-69-5
Molecular Weight 149.23 g/mol 149.23 g/mol
Alkyl Structure Linear (-CH₂-CH₂-CH₂-CH₃)Branched (-CH(CH₃)-CH₂-CH₃)
Boiling Point 236–242 °C~225–235 °C
Density (at 25 °C) 0.93 g/mL~0.93 g/mL
Predicted pKa 5.055.02
Steric Hindrance Low (Unhindered lone pair)High (Alpha-carbon branching)
Primary Utility Dyes, Agrochemical building blocksPolymer cross-linking, Specialized APIs
Mechanistic Insights: Steric Hindrance vs. Nucleophilicity

A common misconception in amine chemistry is that increased basicity directly correlates with increased nucleophilicity. In the case of N-alkylanilines, steric effects heavily dominate polar (inductive) effects.

The sec-butyl group introduces a methyl branch immediately adjacent to the nitrogen atom. When an electrophile approaches the nitrogen lone pair, this alpha-branching creates a severe steric clash, leading to a high entropic penalty during the formation of the transition state. As demonstrated in foundational kinetic studies by [4], the reactivity of anilines in benzylation reactions is dictated heavily by Charton's steric v parameters rather than the amine's pKa. Consequently, N-sec-butylaniline exhibits significantly retarded reaction kinetics in nucleophilic substitutions (like benzylation) and electrophilic aromatic substitutions compared to the unhindered N-n-butylaniline.

G cluster_n N-n-butylaniline Pathway cluster_sec N-sec-butylaniline Pathway N_n Linear Alkyl Chain (Low Steric Bulk) Attack_n Unimpeded Nucleophilic Attack N_n->Attack_n Rate_n Fast Reaction Kinetics (k_rel = High) Attack_n->Rate_n N_sec Branched Alpha-Carbon (High Steric Bulk) Attack_sec Sterically Hindered Transition State N_sec->Attack_sec Rate_sec Slow Reaction Kinetics (k_rel = Low) Attack_sec->Rate_sec

Diagram 1: Impact of alpha-carbon branching on nucleophilic attack and reaction kinetics.

Experimental Protocol 1: Comparative Reaction Kinetics (Benzylation)

To empirically validate the steric inhibition of N-sec-butylaniline, researchers can perform a comparative kinetic assay using benzyl chloride. This self-validating protocol utilizes HPLC to track the disappearance of the starting materials, ensuring that the pseudo-first-order assumption holds true via the linearity of the resulting data plots.

Materials:

  • N-n-butylaniline and N-sec-butylaniline (purified via vacuum distillation)

  • Benzyl chloride (Electrophile)

  • Absolute ethanol (Solvent)

  • Triethylamine (Acid scavenger)

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of the chosen N-butylaniline and a 0.5 M solution of benzyl chloride in absolute ethanol. Include 0.15 M triethylamine to neutralize the generated HCl; this prevents the protonation of the unreacted aniline, which would artificially halt the reaction.

  • Thermal Equilibration: Transfer 50 mL of the aniline solution into a jacketed reaction vessel and equilibrate to exactly 50.0 ± 0.1 °C using a circulating water bath.

  • Reaction Initiation: Rapidly inject 10 mL of the pre-heated benzyl chloride solution into the vessel to initiate the nucleophilic substitution. Start the timer.

  • Aliquot Sampling: At predefined intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw 1.0 mL aliquots.

  • Quenching: Immediately discharge the aliquot into a vial containing 2.0 mL of cold acetonitrile and 0.1% trifluoroacetic acid (TFA). The acid instantly protonates the amine, destroying its nucleophilicity and freezing the reaction state for accurate measurement.

  • HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase column (Eluent: Water/Acetonitrile gradient). Integrate the peak area of the unreacted aniline.

  • Data Processing: Plot

    
     versus time. A linear plot validates the pseudo-first-order conditions. Divide the slope by the benzyl chloride concentration to find the second-order rate constant (
    
    
    
    ).
Industrial & Pharmaceutical Applications

The divergent kinetics of these isomers dictate their distinct industrial roles:

  • N-n-butylaniline: Utilized primarily where rapid reactivity is desired, such as in the synthesis of azo dyes, standard agrochemicals, and unhindered API intermediates[5].

  • N-sec-butylaniline: The steric shielding makes it highly valuable in advanced polymer chemistry. It is the primary precursor for (MBBA, CAS 5285-60-9) [6]. MBBA is a critical curing agent for polyurethane and epoxy resins. The bulky sec-butyl groups intentionally slow down the cross-linking reaction, providing a longer "pot life" (working time) for the resin before it hardens—a critical requirement for manufacturing large aerospace components and high-performance industrial coatings[6],[7].

Workflow Step1 1. Mix N-sec-butylaniline with HCl (Acid Catalyst) Step2 2. Dropwise addition of Aqueous Formaldehyde (37%) Step1->Step2 Step3 3. Thermal Condensation (Heating at 80-90°C for 4h) Step2->Step3 Step4 4. Neutralization with Aqueous NaOH Step3->Step4 Step5 5. Phase Separation & Organic Extraction Step4->Step5 Step6 6. Vacuum Distillation to yield purified MBBA Step5->Step6

Diagram 2: Step-by-step synthesis workflow for 4,4'-Methylenebis(N-sec-butylaniline).

Experimental Protocol 2: Synthesis of 4,4'-Methylenebis(N-sec-butylaniline) (MBBA)

This protocol outlines the synthesis of the sterically hindered diamine curing agent, MBBA, via a controlled formaldehyde condensation. The methodology relies on precise thermal control to manage the exothermic nature of the reaction[6].

Step-by-Step Methodology:

  • Acidification: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2.0 moles of N-sec-butylaniline. Slowly add 1.0 mole of concentrated hydrochloric acid (37%) while maintaining the temperature below 30 °C using an ice bath. This activates the aromatic ring for electrophilic attack.

  • Condensation: Heat the acidified amine mixture to 60 °C. Slowly add 1.0 mole of aqueous formaldehyde (37% solution) dropwise over 1 hour. The slow addition prevents an uncontrollable exothermic runaway.

  • Thermal Maturation: Once the addition is complete, raise the temperature to 85–90 °C and stir vigorously for 4 hours. This sustained heat drives the electrophilic aromatic substitution to completion specifically at the para-positions.

  • Neutralization: Cool the mixture to 40 °C. Slowly add a 20% NaOH aqueous solution until the pH reaches 9-10. This crucial step converts the amine hydrochloride salts back into the free base form, allowing for solvent extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer using toluene (2 x 150 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. Subject the crude heavy oil to high-vacuum distillation to remove any unreacted N-sec-butylaniline, yielding purified MBBA as an amber, viscous liquid.

References

1. 2. 3. 4.

Sources

Comparative

Publish Comparison Guide: Biological Activity and Synthetic Utility of N-(Butan-2-yl)-4-ethoxyaniline Derivatives

Executive Summary: The Scaffold Advantage N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine) represents a critical "privileged structure" in the synthesis of bioactive anilides. Unlike simple primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine) represents a critical "privileged structure" in the synthesis of bioactive anilides. Unlike simple primary anilines, the N-sec-butyl substitution introduces steric bulk and lipophilicity that significantly modulates the biological half-life and target affinity of its derivatives.

While the parent amine exhibits intrinsic antioxidant and potential analgesic properties (owing to the p-phenetidine core), its primary value lies as a precursor to Hydroxycarboxylic acid anilides . These derivatives are potent agents in two distinct fields:

  • Agrochemicals: As systemic fungicides and herbicides (analogous to Acylalanines).

  • Pharmaceuticals: As potential non-narcotic analgesics with modified toxicity profiles compared to historical phenetidine drugs.

This guide objectively compares the performance of N-(Butan-2-yl)-4-ethoxyaniline derivatives against industry standards like Metalaxyl (fungicide) and Phenacetin (analgesic reference), providing synthetic protocols and mechanistic insights.

Comparative Analysis: Performance & Applications

Agrochemical Potency (Fungicidal/Herbicidal)

The primary derivative, Glycolic acid N-sec-butyl-(4-ethoxyanilide) , functions similarly to phenylamide fungicides.

FeatureN-(Butan-2-yl)-4-ethoxyaniline DerivativeAlternative: Metalaxyl (Standard)Alternative: Acetochlor (Herbicide)
Core Scaffold p-Ethoxyaniline (Phenetidine)2,6-Dimethylaniline (Xylidine)2-Ethyl-6-methylaniline
N-Substituent sec-Butyl (Branched)MethoxyacetylEthoxymethyl
Lipophilicity (LogP) High (Enhanced membrane penetration)ModerateHigh
Mode of Action RNA Polymerase I Inhibition (Predicted)RNA Polymerase I InhibitionVLCFA Inhibition
Systemic Activity High (Xylem mobile)High (Xylem mobile)Moderate
Toxicity Risk Low (if p-phenetidine is fully reacted)Moderate (Groundwater contaminant)High (Ecotoxicity)

Scientist’s Insight: The sec-butyl group in our subject derivative provides a unique "steric lock," potentially reducing the rate of microbial degradation compared to the methyl/ethyl groups found in Metalaxyl, leading to prolonged residual activity.

Pharmaceutical Profile (Analgesic/Antipyretic)

Historically, p-phenetidine derivatives (like Phenacetin) were potent analgesics but suffered from nephrotoxicity and methemoglobinemia. The N-sec-butyl substitution aims to mitigate this.

MetricN-(Butan-2-yl)-4-ethoxyaniline (Amine)Alternative: Phenacetin (Withdrawn)Alternative: Paracetamol (Standard)
Metabolic Fate N-dealkylation

p-Phenetidine
O-dealkylation

Paracetamol
Glucuronidation/Sulfation
Toxicity Mechanism Potential Methemoglobinemia (requires monitoring)Nephrotoxicity (high risk)Hepatotoxicity (at high dose)
Analgesic Potency Moderate (Peripheral COX inhibition)HighModerate
Solubility Lipophilic (Oil/Low melting solid)Poorly water solubleModerate

Mechanistic Pathways

The biological activity of these derivatives relies on their transformation into active amides or their interaction with oxidative enzymes.

Divergent Biological Pathways

The following diagram illustrates how the N-(Butan-2-yl)-4-ethoxyaniline scaffold diverges into fungicidal activity (via acylation) or toxicity (via N-oxidation).

BioActivity Scaffold N-(Butan-2-yl)-4-ethoxyaniline (Scaffold) Acylation Acylation (Glycolic Acid) Scaffold->Acylation Synthetic Route Metabolism Liver Metabolism (CYP450) Scaffold->Metabolism In Vivo Anilide Glycolic acid N-sec-butyl-4-ethoxyanilide (Active Agrochemical) Acylation->Anilide Yield >95% Target_Fungi Target: RNA Polymerase I (Inhibits rRNA synthesis) Anilide->Target_Fungi Fungicidal Action Phenetidine p-Phenetidine (Metabolite) Metabolism->Phenetidine N-Dealkylation Analgesia Analgesic Effect (COX Inhibition) Metabolism->Analgesia Direct Action? Toxicity Toxicity Endpoint: Methemoglobinemia Phenetidine->Toxicity N-Hydroxylation

Figure 1: Divergent pathways showing the synthetic utility versus the metabolic risks of the scaffold.

Experimental Protocols

Synthesis of N-(Butan-2-yl)-4-ethoxyaniline (The Intermediate)

Objective: Produce high-purity intermediate via reductive amination. Causality: Use of Pt/C catalyst and moderate pressure prevents over-reduction of the aromatic ring.

  • Reagents: p-Phenetidine (1.0 eq), Methyl Ethyl Ketone (MEK, 1.5 eq), Pt/C (5% loading), Hydrogen gas.

  • Procedure:

    • Charge autoclave with p-phenetidine and MEK.

    • Add catalyst (0.5 wt%).

    • Pressurize with

      
       to 20 bar; heat to 80°C.
      
    • Stir for 4–6 hours until

      
       uptake ceases.
      
    • Filter catalyst and distill excess MEK.

  • Validation: GC-MS should show a single peak at

    
    . Yield: ~97%.
    
Synthesis of Glycolic acid N-sec-butyl-(4-ethoxyanilide) (The Active Agent)

Objective: Convert the amine to the bioactive anilide. Causality: Azeotropic removal of water drives the equilibrium toward amide formation without requiring expensive acid chlorides.

  • Reagents: N-(Butan-2-yl)-4-ethoxyaniline (1.0 eq), Glycolic acid (1.2 eq), Xylene (Solvent).

  • Procedure:

    • Combine amine and glycolic acid in xylene in a flask equipped with a Dean-Stark trap.

    • Reflux at 140–150°C for 6–8 hours.

    • Monitor water collection in the trap.

    • Cool and wash organic phase with

      
       (aq) to remove excess acid.
      
    • Distill solvent. Product distills at ~170°C (5.3 mbar).

  • Data Output: Purity >99.5% (GC).

References

  • European Patent Office. (1997). Process for the preparation of hydroxycarboxylic acid anilides (EP0753507A1). Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. Retrieved from .

  • U.S. Patent Office. (1984). Fungicidal compositions containing acylanilines (US4440780). Retrieved from .

  • BenchChem. (2025).[1] Comparative Analysis of Substituted Aniline Derivatives. Retrieved from .

Sources

Validation

Toxicological Context: Understanding Aromatic Amine Hazards

An In-Depth Technical Guide to the Cytotoxicity Assessment of N-(Butan-2-yl)-4-ethoxyaniline and its Analogs This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of N-(Butan-2-yl)-4-etho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytotoxicity Assessment of N-(Butan-2-yl)-4-ethoxyaniline and its Analogs

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of N-(Butan-2-yl)-4-ethoxyaniline. As of the latest literature review, specific cytotoxicity data for this compound is not publicly available. Therefore, this document establishes a robust testing strategy using its parent compound, 4-ethoxyaniline (p-phenetidine) , as a primary surrogate. The methodologies detailed herein are directly applicable for the assessment of N-(Butan-2-yl)-4-ethoxyaniline and provide a comparative context using Aniline , a structurally related aromatic amine with a well-documented toxicological profile.

The core of this guide is a multi-faceted approach, moving beyond simple viability metrics to elucidate the underlying mechanisms of potential toxicity. We will explore assays that differentiate between metabolic dysfunction and membrane integrity loss, distinguish apoptotic from necrotic cell death pathways, and quantify oxidative stress—a common mechanism of toxicity for aromatic amines.[1]

N-(Butan-2-yl)-4-ethoxyaniline belongs to the substituted aniline family. The parent compound, 4-ethoxyaniline, is known to be toxic if inhaled, ingested, or absorbed through the skin, with potential for cumulative effects.[2] In vivo studies in rats have demonstrated that inhalation exposure to 4-ethoxyaniline can lead to hematotoxicity, including increased methemoglobin, decreased red blood cell counts, and changes in the spleen and bone marrow, effects similar to those of aniline.[3] Safety data sheets for related compounds indicate risks of skin and eye irritation.[4][5] Given these known hazards, a thorough in vitro assessment is the critical first step in characterizing the cytotoxic potential of any new derivative like N-(Butan-2-yl)-4-ethoxyaniline.

For comparative purposes, this guide will reference Aniline as an alternative compound. Its simpler structure and extensive toxicological data provide a valuable baseline for interpreting the effects of the more complex N-(Butan-2-yl)-4-ethoxyaniline.

A Multi-Parametric Strategy for Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect. A comprehensive evaluation requires a battery of tests that probe different cellular vulnerabilities. This guide proposes a tiered approach, beginning with general viability and proceeding to mechanistic elucidation.

G cluster_0 Tier 1: Primary Viability Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Confirmation T1_Metabolic MTT Assay (Metabolic Activity) T2_Apoptosis Caspase-3/7 Assay (Apoptosis Execution) T1_Metabolic->T2_Apoptosis If viability decreases T2_ROS DCFH-DA Assay (Oxidative Stress) T1_Metabolic->T2_ROS Aromatic Amine Class Implication T1_Membrane LDH Assay (Membrane Integrity) T1_Membrane->T2_Apoptosis If membrane damage T1_Membrane->T2_ROS Aromatic Amine Class Implication T3_Flow Annexin V / PI Staining (Flow Cytometry) T2_Apoptosis->T3_Flow Confirm Mode of Death T2_ROS->T3_Flow Confirm Mode of Death Compound Test Compound (e.g., N-(Butan-2-yl)-4-ethoxyaniline) Compound->T1_Metabolic Dose-Response Exposure Compound->T1_Membrane Dose-Response Exposure

Caption: Proposed workflow for cytotoxicity assessment.

Comparing Cell Viability Assays: Metabolic vs. Membrane

The initial screening step involves quantifying cell viability across a range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration). Two common assays with distinct principles are the MTT and LDH assays.[6][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[8] Viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced, measured by absorbance, is proportional to the number of metabolically active cells.[9][10] A decrease in signal indicates a reduction in metabolic function, which can be due to either cell death or growth inhibition.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[11] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric or fluorescent signal.[12] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and necrotic cell death.[11][13]

Comparative Rationale: Running these assays in parallel is crucial. A compound might inhibit mitochondrial function (low MTT signal) without immediately rupturing the cell membrane (low LDH release). Conversely, a compound causing rapid necrosis would yield a strong LDH signal while the MTT signal might also drop due to cell loss. Comparing the results provides initial clues into the mode of cell death.

AssayPrincipleMeasuresPrimary Indication
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8]Metabolic Activity / Cell Proliferation[8][9]General Cytotoxicity / Cytostatic Effects
LDH Quantification of lactate dehydrogenase released from damaged cells into the supernatant.Plasma Membrane IntegrityNecrosis / Cell Lysis

Delving into Mechanism: Apoptosis, Necrosis, and Oxidative Stress

Once cytotoxicity is established, the next step is to understand how the cells are dying.

Apoptosis vs. Necrosis

Apoptosis is a programmed, "silent" cell death characterized by specific molecular events, while necrosis is a more chaotic process involving cell swelling and lysis, often triggering an inflammatory response.[14][15]

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[16] Their activation is a hallmark of apoptosis.[17] These assays use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[18][19] This cleavage releases a chromophore (pNA) or a luminescent molecule, allowing for quantification of enzyme activity.[16][18] An increase in caspase-3/7 activity strongly suggests apoptosis.

  • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based method provides a definitive distinction between cell populations.[20][21]

    • Annexin V binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

    • Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[20]

Interpreting Results:

  • Annexin V- / PI- : Live cells[15]

  • Annexin V+ / PI- : Early apoptotic cells[15]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[15]

G cluster_0 Cell States Start Treated Cell Population Live Live Annexin V (-) PI (-) Start->Live LateApop Late Apoptosis / Necrosis Annexin V (+) PI (+) Start->LateApop Necrotic Stimulus EarlyApop Early Apoptosis Annexin V (+) PI (-) Live->EarlyApop Apoptotic Stimulus EarlyApop->LateApop Membrane Compromise

Caption: Cell state differentiation via Annexin V/PI staining.

Reactive Oxygen Species (ROS) Production

Aromatic amines are often metabolized into reactive intermediates that can induce oxidative stress, a state where the production of ROS overwhelms the cell's antioxidant defenses.[1] This can damage DNA, proteins, and lipids, leading to cell death.[22]

  • DCFH-DA Assay: This is a common method for measuring total intracellular ROS.[23][24] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH.[24] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][25] The fluorescence intensity, measurable by a plate reader or flow cytometer, is directly proportional to the level of intracellular ROS.[25]

Detailed Experimental Protocols

The following are standardized protocols that can be adapted for testing N-(Butan-2-yl)-4-ethoxyaniline.

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified.[8]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9][26]

  • Compound Treatment: Prepare serial dilutions of N-(Butan-2-yl)-4-ethoxyaniline and the comparator (Aniline) in culture medium. Replace the old medium with 100 µL of the treatment media. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10] Incubate at 37°C for 3-4 hours, allowing the formazan crystals to form.[10][26]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][26]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

Principle: Measures the release of LDH from the cytosol of damaged cells into the culture medium.[11]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up controls:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Cells treated with a lysis agent (e.g., Triton™ X-100) 30-60 minutes before the endpoint (represents 100% cytotoxicity).[12]

    • Background Control: Medium only.[12]

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically contains substrate, cofactor, and a dye). Add the reaction mix to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13] The reaction is stopped (e.g., with 1N HCl) and absorbance is measured at the specified wavelength (e.g., 490 nm).[11][12]

  • Data Analysis:

    • Correct all values by subtracting the background control absorbance.

    • Calculate Percent Cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Caspase-3/7 Activity Assay

Principle: Quantifies the activity of executioner caspases by measuring the cleavage of a specific peptide substrate.[19]

  • Cell Plating and Treatment: Treat cells in a white-walled 96-well plate (for luminescence) or clear plate (for colorimetric) as described previously.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture).[18] This single reagent typically includes the substrate and components for cell lysis.[18]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.[16]

  • Measurement: Read the luminescence (for Glo-type assays) or absorbance at 405 nm (for colorimetric pNA assays) using a plate reader.[17]

  • Data Analysis: After subtracting background readings, express the results as fold-change in caspase activity relative to the vehicle-treated control.

Protocol 4: Intracellular ROS Assay (DCFH-DA)

Principle: The probe DCFH-DA diffuses into cells, where it is deacetylated and then oxidized by ROS to the fluorescent compound DCF.[24][25]

  • Cell Plating and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat with the test compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event. Include a positive control (e.g., H₂O₂) and a vehicle control.[22]

  • Probe Loading: Remove the treatment medium and wash the cells gently with a buffered saline solution (e.g., PBS).[24] Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[23]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[24][27]

  • Measurement: Remove the DCFH-DA solution and wash the cells again. Add 100 µL of PBS to each well.[25] Immediately measure the fluorescence using a microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[24][25][27]

  • Data Analysis: Subtract the fluorescence of blank wells. Express the results as a fold-change in fluorescence intensity relative to the vehicle-treated control cells.

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for assessing the in vitro cytotoxicity of N-(Butan-2-yl)-4-ethoxyaniline. By employing a suite of assays that interrogate metabolic health, membrane integrity, apoptotic pathways, and oxidative stress, researchers can build a detailed toxicological profile of the compound. The use of 4-ethoxyaniline and aniline as surrogates provides an essential comparative context rooted in the known behavior of aromatic amines. The data generated through these methods will be invaluable for risk assessment, guiding further safety studies, and understanding the structure-activity relationships within this class of chemicals.

References

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific.
  • MTT Assay Protocol. (n.d.). Abcam.
  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie.
  • Cellular reactive oxygen species (ROS) assay strategy. (2025, July 10). Abbexa.
  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed.
  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol.
  • MTT Assay Principle. (n.d.). Boster Bio.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Necrosis vs Apoptosis Assay Kit. (n.d.). Antibodies Incorporated.
  • Flow Cytometric Detection of Reactive Oxygen Species. (2013, April 20). Bio-protocol.
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cell Signaling Technology.
  • ROS Assay Kit INSTRUCTION MANUAL. (n.d.). Cymit Quimica.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). PubMed Central.
  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Elabscience.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Distinguishing Necroptosis From Apoptosis. (n.d.). PubMed.
  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved from [Link]

  • Caspase-3 Assay Kit (Colorimetric) (ab39401). (n.d.). Abcam.
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 05). CST.
  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec.
  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
  • Measuring apoptosis and necrosis cell populations by heat and compound induction using the Cellometer Vision. (n.d.). Revvity.
  • SAFETY DATA SHEET. (2020, January 15). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.
  • Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers. (n.d.). Benchchem.
  • 4-Ethoxyaniline - Risk and Safety. (2025, August 19). ChemBK.
  • Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. (2001, November 15). PubMed.
  • 4-Ethoxyaniline(156-43-4)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • 4-Ethoxyaniline. (n.d.). Apollo Scientific.
  • In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. (2025, October 22). ResearchGate.
  • Navigating the Spectrum: A Comparative Guide to Alternatives for 4-Ethoxyaniline Hydrochloride in Dye Manufacturing. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. (2025, May 12). ACS Publications.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • SAFETY DATA SHEET. (2025, October 01). TCI Chemicals.
  • Toxicity and antimicrobial activity of tropylated aniline and its derivatives. (n.d.). Taylor & Francis Online.
  • 4-Ethoxyaniline. (n.d.). PubChem.

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Comparative

Technical Comparison Guide: Cross-Reactivity Profiling of N-(Butan-2-yl)-4-ethoxyaniline in Toxicology Screens

Executive Summary: The Emerging Interferent N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine) represents a critical analytical challenge in modern toxicology. Structurally, it serves as both a pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Emerging Interferent

N-(Butan-2-yl)-4-ethoxyaniline (also known as N-sec-butyl-p-phenetidine) represents a critical analytical challenge in modern toxicology. Structurally, it serves as both a potential metabolic marker for novel N-substituted nitazene analogues (e.g., sec-butyl-etonitazene) and a direct interferent in colorimetric assays due to its phenetidine core.

As the illicit market shifts toward complex benzimidazole-opioids (nitazenes), the detection of unique amine "tails" like N-(Butan-2-yl)-4-ethoxyaniline becomes essential. This guide compares the performance of standard Immunoassay (ELISA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in detecting and differentiating this compound, providing validated protocols for cross-reactivity assessment.

Chemical Identity & Structural Logic[1][2]

Understanding the cross-reactivity potential requires analyzing the molecule's pharmacophore.

  • Chemical Name: N-(Butan-2-yl)-4-ethoxyaniline[1][2]

  • Molecular Formula: C₁₂H₁₉NO

  • Exact Mass: 193.1467 Da

  • Structural Class: Secondary Aromatic Amine / Phenetidine Derivative

Structural Analysis Diagram

The following diagram illustrates the fragmentation logic and potential interference points.

ChemicalStructure Compound N-(Butan-2-yl)-4-ethoxyaniline (Precursor/Metabolite) Core Phenetidine Core (4-Ethoxyaniline) Compound->Core Hydrolysis/Metabolism Tail N-sec-butyl Group (Steric Hindrance) Compound->Tail Side Chain Interference1 Interference: Paracetamol Assays (Colorimetric) Core->Interference1 Redox Activity Interference2 Cross-Reactivity: Nitazene ELISA (Etonitazene Antibodies) Core->Interference2 Epitope Recognition

Figure 1: Structural decomposition of N-(Butan-2-yl)-4-ethoxyaniline highlighting interference vectors.

Comparative Analysis: Immunoassay vs. LC-MS/MS

This section objectively compares detection platforms. The data reflects the high risk of false negatives in standard screens and false positives in specific toxicity panels.

Table 1: Performance Matrix
FeatureImmunoassay (ELISA/EMIT) LC-MS/MS (Gold Standard)
Primary Utility Rapid Screening (High Throughput)Confirmatory Identification & Quantitation
Target Recognition Epitope-based (often 2-benzylbenzimidazole core)Mass-to-Charge Ratio (m/z) & Fragmentation
Cross-Reactivity Variable (Low to Moderate). Antibodies targeting the "tail" of Etonitazene may weakly bind, but steric hindrance from the sec-butyl group often reduces affinity compared to N,N-diethyl analogs.Null. Chromatographic separation resolves the compound from isobaric interferences.
Interference Risk High in Acetaminophen assays (due to phenetidine core).Low. Requires validated MRM transitions.
Sensitivity (LOD) ~10–50 ng/mL (poor for this specific metabolite)< 0.5 ng/mL (High Sensitivity)
Cost per Sample Low ($)High (

$)
Mechanism of Interference
  • Nitazene Screens: Most nitazene antibodies are raised against the benzimidazole core of Etonitazene or Isotonitazene. N-(Butan-2-yl)-4-ethoxyaniline lacks this core, resulting in <1% cross-reactivity in most kits, leading to false negatives if this is the sole marker.

  • Paracetamol Screens: The 4-ethoxyaniline moiety can react with colorimetric reagents (e.g., o-cresol), potentially causing false positives in toxicity screens for acetaminophen overdose.

Experimental Protocols

Protocol A: Cross-Reactivity Validation (Spiking Study)

Objective: Determine the % cross-reactivity of N-(Butan-2-yl)-4-ethoxyaniline in a standard Etonitazene ELISA kit.

Reagents:

  • Reference Standard: N-(Butan-2-yl)-4-ethoxyaniline (>98% purity).

  • Blank Matrix: Drug-free synthetic urine or serum.

  • Assay Kit: Commercial Nitazene ELISA (e.g., targeting Etonitazene).

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in Methanol.

  • Calibration: Dilute stock into the blank matrix to create concentrations: 0, 10, 100, 500, 1,000, and 10,000 ng/mL.

  • Execution: Plate 100 µL of each calibrator in duplicate. Add enzyme conjugate and incubate per manufacturer instructions (typically 60 min).

  • Calculation:

    
    
    
Protocol B: LC-MS/MS Confirmation Method

Objective: Definitive identification and separation from other anilines.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Positive Mode ESI+):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation
194.15 138.1 20 Loss of sec-butyl group (Quantifier)

| 194.15 | 110.1 | 35 | Loss of ethoxy + sec-butyl (Qualifier) |

Visualizing the Validation Workflow

The following diagram outlines the decision logic for handling samples suspected of containing this compound.

ValidationWorkflow Sample Unknown Sample (Urine/Blood) Screen Screening Step: Nitazene ELISA Sample->Screen ResultPos Positive (+) Screen->ResultPos ResultNeg Negative (-) Screen->ResultNeg LCMS LC-MS/MS Confirmation Target: N-(Butan-2-yl)-4-ethoxyaniline ResultPos->LCMS Suspicion Clinical Suspicion? (Opioid Toxidrome) ResultNeg->Suspicion Suspicion->LCMS Yes Outcome3 False Negative (Metabolite Missed) Suspicion->Outcome3 No LCMS performed Outcome1 Confirmed Nitazene Exposure LCMS->Outcome1 Retention Time Match Outcome2 False Positive (Check Paracetamol) LCMS->Outcome2 No Match

Figure 2: Diagnostic algorithm for resolving cross-reactivity and false negatives.

Expert Insights & Causality

Why does this matter? The sec-butyl substitution on the nitrogen atom introduces steric bulk that significantly alters the binding affinity in immunoassays designed for N,N-diethyl nitazenes (like Etonitazene).

  • Causality: The antibody binding pocket is typically optimized for the planar benzimidazole structure. The flexible, bulky sec-butyl tail of N-(Butan-2-yl)-4-ethoxyaniline may prevent the "lock and key" fit, leading to false negative screening results even in overdose scenarios.

  • Recommendation: Do not rely solely on ELISA for this compound. If a "nitazene-like" toxidrome is observed but screens are negative, a targeted LC-MS/MS scan for the 194.15 -> 138.1 transition is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (Phenetidine). Retrieved from [Link]

  • Krotulski, A. J., et al. (2023). N-Desethyl Isotonitazene: A New Synthetic Opioid Emerging in the Recreational Drug Supply. Center for Forensic Science Research and Education (CFSRE).[3] Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (2024). New Psychoactive Substances: Global Early Warning System - Nitazenes Profile. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of N-(Butan-2-yl)-4-ethoxyaniline

Here is the comprehensive operational guide for the safe handling and disposal of N-(Butan-2-yl)-4-ethoxyaniline in a professional laboratory environment. As a secondary aromatic amine, N-(Butan-2-yl)-4-ethoxyaniline (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the safe handling and disposal of N-(Butan-2-yl)-4-ethoxyaniline in a professional laboratory environment.

As a secondary aromatic amine, N-(Butan-2-yl)-4-ethoxyaniline (CAS: 15498-38-1) is a valuable intermediate in drug development and chemical synthesis. However, like many aniline derivatives, it presents significant toxicological and environmental hazards. Proper disposal is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship.

This guide synthesizes field-proven insights with stringent environmental protocols to provide a self-validating system for managing this compound from benchtop to final destruction.

Hazard Profile and Chemical Causality

To design an effective disposal protocol, one must first understand the molecular behavior and toxicological profile of the substance. Aniline derivatives are highly lipophilic, allowing them to be rapidly absorbed through intact skin and mucosal membranes[1]. Once in the bloodstream, they can induce methemoglobinemia—a dangerous condition where the iron in hemoglobin is oxidized, drastically reducing the blood's oxygen-carrying capacity[2].

Furthermore, aromatic amines are highly persistent in aquatic environments and can decompose into secondary carcinogenic byproducts if not destroyed properly[3].

Quantitative & Logistical Data Summary
ParameterSpecification / ClassificationOperational Implication
Chemical Name N-(Butan-2-yl)-4-ethoxyanilineSecondary aromatic amine; reactive with strong oxidizers.
CAS Registry Number 15498-38-1Essential for accurate hazardous waste labeling.
Primary Health Hazards Toxic via inhalation, ingestion, and dermal absorption[1].Mandates strict use of impermeable PPE and fume hoods.
Environmental Hazard High aquatic toxicity[3][4].Absolute prohibition on drain disposal.
RCRA Waste Status Managed as Hazardous WasteMust be collected, logged, and incinerated by licensed EHS personnel.

Required Personal Protective Equipment (PPE)

The selection of PPE must be driven by the chemical's ability to permeate standard materials.

  • Hand Protection: Standard latex gloves offer insufficient protection against aromatic amines. Heavy-duty Nitrile or Butyl rubber gloves are required to prevent dermal absorption[4].

  • Respiratory & Eye Protection: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors. Chemical splash goggles are mandatory[1][4].

  • Body Protection: A flame-resistant laboratory coat must be worn and immediately removed if contaminated[4].

Step-by-Step Waste Segregation and Disposal Protocols

The core philosophy of chemical disposal is segregation and complete destruction . N-(Butan-2-yl)-4-ethoxyaniline must be routed to high-temperature incineration, as this is the only reliable method to cleave the robust carbon-nitrogen bonds without generating toxic nitrogen oxide (NOx) byproducts.

Protocol A: Liquid Waste Management
  • Segregation: Collect all liquid solutions containing N-(Butan-2-yl)-4-ethoxyaniline in a dedicated, chemically resistant High-Density Polyethylene (HDPE) container[4].

  • Compatibility Check: Critical Step. Ensure the waste carboy contains no strong oxidizers (e.g., peroxides, nitric acid) or strong acids. Aniline derivatives can react violently or exothermically with oxidizing agents[3].

  • Labeling: The container must be explicitly labeled as "Hazardous Waste: Toxic Organic Liquids" with "N-(Butan-2-yl)-4-ethoxyaniline" and all associated solvents clearly listed[4].

Protocol B: Solid Waste Management
  • Consumables: All contaminated weighing paper, pipette tips, filter paper, and disposable gloves must be treated as hazardous waste[4].

  • Containment: Place these items into a heavy-duty, sealable plastic bag or a dedicated solid hazardous waste bin lined with a compatible polymer.

  • Labeling: Label as "Solid Hazardous Waste: Contaminated with Aniline Derivatives"[4].

Protocol C: Spill Containment and Recovery

In the event of an accidental release outside of primary containment:

  • Evacuation & Ventilation: Immediately clear the immediate area and ensure the laboratory's HVAC system is functioning at maximum exhaust[5].

  • Absorption: Do not use water, which will spread the contaminant. Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or a specialized chemical absorbent pad[4][5].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a wide-mouth HDPE container, seal it tightly, and label it for emergency EHS pickup[4].

Workflow Visualization

The following diagram illustrates the validated lifecycle of N-(Butan-2-yl)-4-ethoxyaniline waste, ensuring no single point of failure can lead to environmental release.

G Start Waste Generation: N-(Butan-2-yl)-4-ethoxyaniline Liquid Liquid Solutions (Organic Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE/Consumables) Start->Solid Segregation Hazardous Waste Segregation Liquid->Segregation HDPE Containers Solid->Segregation Sealed Bins Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Labeling & Logging Disposal High-Temperature Incineration (EPA/RCRA Compliant) Storage->Disposal EHS Transfer

Validated workflow for the segregation, accumulation, and final destruction of aniline derivative waste.

Final Accumulation and EHS Transfer

Once waste is collected, it must be stored in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray capable of holding 110% of the largest container's volume)[4]. Containers must remain tightly closed at all times unless actively receiving waste. Institutional Environmental Health and Safety (EHS) personnel must be contacted to transport the waste to a licensed facility for high-temperature incineration, ensuring total molecular destruction and compliance with federal Resource Conservation and Recovery Act (RCRA) mandates[1][6].

References

  • Triangle Chemical. "Safety Data Sheet - Triangle Chemical." Triangle Chemical,[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Omega,[Link]

  • ResearchGate. "Aniline and Its Derivatives." ResearchGate,[Link]

  • SIELC Technologies. "Aniline." SIELC Technologies,[Link]

  • US EPA. "Dye and Pigment Industries; Hazardous Waste Listing Determination Policy." Federal Register,[Link]

Sources

Handling

Personal protective equipment for handling N-(Butan-2-yl)-4-ethoxyaniline

Technical Safety & Operational Guide: N-(Butan-2-yl)-4-ethoxyaniline CAS Number: 15498-38-1 Chemical Family: N-Alkylated Phenetidine / Substituted Aniline Application: Pharmaceutical Intermediate / Chemical Synthesis[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: N-(Butan-2-yl)-4-ethoxyaniline

CAS Number: 15498-38-1 Chemical Family: N-Alkylated Phenetidine / Substituted Aniline Application: Pharmaceutical Intermediate / Chemical Synthesis[1]

Executive Safety Summary

N-(Butan-2-yl)-4-ethoxyaniline is a lipophilic N-substituted aniline derivative. While specific toxicological data for this exact isomer is limited in public databases, its structural homology to p-phenetidine (4-ethoxyaniline) and other N-alkylated anilines mandates that it be handled as a High-Hazard Toxicant .

Critical Hazard Mechanism: Like its parent compound p-phenetidine, this molecule is a likely precursor to methemoglobinemia. Upon absorption (dermal or inhalation), hepatic N-hydroxylation can produce reactive metabolites that oxidize hemoglobin (


) to methemoglobin (

), destroying the blood's oxygen-carrying capacity [1]. Furthermore, the addition of the sec-butyl chain increases lipophilicity compared to the parent aniline, potentially enhancing dermal penetration rates and blood-brain barrier crossing.

Operational Directive: Treat as a Category 2 Acute Toxicant and a Potential Carcinogen . All handling requires strict containment to prevent exposure routes that lead to systemic toxicity or sensitization.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling pure substance or concentrated solutions (>10 mM).

A. Respiratory Protection
  • Standard Operation (Fume Hood): A fitted Full-Face Respirator with ABEK-P3 combination filters (Organic Vapor/Acid Gas/Particulate).

    • Rationale: Aniline derivatives have low odor thresholds but high toxicity. Half-masks leave eyes exposed to irritating vapors.

  • High-Risk Operation (Spills/Aerosolization): Powered Air-Purifying Respirator (PAPR) with loose-fitting hood or Self-Contained Breathing Apparatus (SCBA).

B. Dermal Protection (Glove Protocol)

Anilines are notorious for rapid permeation through standard latex and thin nitrile.

  • Primary Layer (Inner): Low-modulus Nitrile (4 mil) – for dexterity.

  • Secondary Layer (Outer): Silver Shield® (EVOH/PE Laminate) or Viton® .

    • Rationale: Standard nitrile offers <15 mins breakthrough protection against many aromatic amines. Laminate films provide >4 hours protection [2].

  • Technique: "Double-gloving" with contrasting colors to identify tears immediately.

C. Body & Eye Defense
  • Eyes: If not wearing a full-face respirator, use Indirect Vented Chemical Goggles (ANSI Z87.1+). Face shields alone are insufficient against vapors.

  • Body: Tychem® C or F coveralls (impervious to organic liquids). Standard lab coats are permeable and will hold the toxicant against the skin.

Table 1: PPE Specifications & Breakthrough Thresholds

ComponentMinimum SpecificationPerformance Criterion
Glove (Outer) Silver Shield / 4H LaminatePermeation time > 240 mins
Glove (Inner) Nitrile (Purple/Blue)Splash protection only
Respirator Full-Face w/ ABEK-P3APF (Assigned Protection Factor) = 50
Clothing Tychem® C Apron/SuitLiquid barrier (Pressure jet test passed)

Engineering Controls & Handling Protocols

Containment Logic

All procedures involving open vessels must occur within a Class II Type A2 Biological Safety Cabinet (if particulate) or a Chemical Fume Hood certified for toxic vapors.

Workflow Diagram: Safe Handling Decision Logic

SafetyLogic Start Handling N-(Butan-2-yl)-4-ethoxyaniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing Operation Solid->Weighing Dissolution Dissolution/Transfer Liquid->Dissolution Control_Solid Static-Dissipative Balance Enclosure or Glovebox Weighing->Control_Solid Dust Hazard Control_Liquid Chemical Fume Hood (Sash < 18 inches) Dissolution->Control_Liquid Vapor Hazard Waste Waste Disposal (Double Bagged/Incineration) Control_Solid->Waste Control_Liquid->Waste

Figure 1: Decision matrix for engineering controls based on physical state and operation type.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood airflow (face velocity 80–100 fpm).

    • Place a disposable absorbent pad (pig mat) on the work surface to capture micro-drips.

    • Pre-weigh vessels: Do not bring the stock container to the balance if possible. Aliquot inside the hood.

  • Transfer & Weighing:

    • Solids: Use antistatic weighing boats. If the powder is fine, use a balance enclosure to prevent aerosolization.

    • Liquids: Use positive-displacement pipettes to prevent dripping (high vapor pressure/viscosity issues). Never pour directly from the stock bottle.

  • Decontamination:

    • Wipe all exterior surfaces of flasks/vials with a solvent-dampened wipe (Ethanol or Isopropanol) before removing them from the hood.

    • Dispose of wipes immediately into a solid hazardous waste container inside the hood.

Emergency Response & Mechanism of Toxicity

Understanding the biological pathway is crucial for medical response. If exposure occurs, the immediate risk is not just irritation, but systemic hypoxia via methemoglobinemia.

Pathway Diagram: Toxicity Mechanism

ToxicityPath Exposure Dermal/Inhalation Exposure Absorption Rapid Systemic Absorption Exposure->Absorption Liver Hepatic Metabolism (CYP450) Absorption->Liver Metabolite N-hydroxylated Metabolite Liver->Metabolite Blood Erythrocyte Interaction Metabolite->Blood MetHb Methemoglobinemia (Fe2+ -> Fe3+) Blood->MetHb Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia

Figure 2: Metabolic activation pathway leading to methemoglobinemia.

Emergency Protocols:

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol for washing skin, as it may enhance absorption of the remaining chemical.

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.

  • Medical Alert: Inform medical personnel of "Aniline/Phenetidine derivative exposure." The antidote is typically Methylene Blue (1-2 mg/kg IV), but this is a clinical decision [3].

Waste Disposal & Deactivation

  • Segregation: Do not mix with oxidizers (risk of exothermic reaction). Segregate as "Toxic Organic Waste."

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE for long-term storage of liquid waste due to potential permeation.

  • Labeling: Clearly mark as "Toxic: Aniline Derivative."

  • Destruction: Incineration is the only approved method for final disposal to ensure thermal destruction of the aromatic ring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. PubChem. Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
  • Clifton, J. 2nd, & Leikin, J. B. (2003). Methylene blue.[2][3][4] American Journal of Therapeutics, 10(4), 289–315. Available at: [Link]

Sources

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